IT-143B
Description
Properties
Molecular Formula |
C28H41NO4 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C28H41NO4/c1-10-18(2)16-21(5)25(30)22(6)17-20(4)13-11-12-19(3)14-15-24-23(7)26(31)27(32-8)28(29-24)33-9/h10-11,13-14,16-17,22,25,30H,12,15H2,1-9H3,(H,29,31)/b13-11+,18-10+,19-14+,20-17+,21-16+ |
InChI Key |
QDBZGOIMALIBKV-JXOBDNEFSA-N |
SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Isomeric SMILES |
C/C=C(\C)/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O |
Canonical SMILES |
CC=C(C)C=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O |
Synonyms |
IT 143-B IT-143-B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of IT-143-B
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT-143-B is a naturally occurring polyketide belonging to the piericidin family of microbial metabolites. Isolated from Streptomyces sp., this compound, like other piericidins, is recognized for its potent biological activities, including antifungal, antibacterial, and cytotoxic properties. Due to its structural similarity to the ubiquinone coenzyme, the primary mechanism of action for the piericidin class is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive overview of the chemical structure of IT-143-B, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for assessing its biological activity.
Chemical Structure of IT-143-B
IT-143-B is distinguished as a higher homologue within the piericidin class.[1] Its chemical identity is defined by the following properties:
-
Molecular Formula: C₂₈H₄₁NO₄
-
Molecular Weight: 455.63 g/mol [1]
-
CAS Number: 183485-34-9[1]
-
IUPAC Name: 2-[(2E,5E,7E,9R,10R,11E,13E)-10-hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
The core structure consists of a 4-pyridinol ring attached to a long, unsaturated, and methylated polyketide side chain.
Table 1: Physicochemical Properties of IT-143-B
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₁NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 455.63 | --INVALID-LINK--[1] |
| CAS Number | 183485-34-9 | --INVALID-LINK--[1] |
| Purity | >95% by HPLC | --INVALID-LINK--[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | --INVALID-LINK--[1] |
| Storage | -20°C | --INVALID-LINK--[2] |
Core Mechanism of Action and Signaling Pathways
The biological activity of the piericidin family, including IT-143-B, is primarily attributed to its function as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3][4][5] This inhibition is a consequence of the structural analogy between piericidins and coenzyme Q, which leads to competition for the ubiquinone binding site on Complex I.[4][5][][7]
The inhibition of Complex I disrupts the mitochondrial respiratory chain, leading to several downstream cellular effects:
-
Inhibition of Electron Transport: The flow of electrons from NADH to ubiquinone is blocked.
-
Decreased ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane impairs ATP production.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the formation of superoxide and other reactive oxygen species.[8]
-
Induction of Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.
A secondary mechanism of action has been proposed for piericidins, involving the inhibition of the expression of Glucose-Regulated Protein 78 (GRP78).[] GRP78 is an endoplasmic reticulum chaperone protein that plays a role in tumor cell survival and drug resistance. Its inhibition can sensitize cancer cells to therapeutic agents.
Below are diagrams illustrating these key signaling pathways.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. lancetechltd.com [lancetechltd.com]
- 3. Piericidin A | C25H37NO4 | CID 6437838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The unique chemistry and biology of the piericidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Piericidin A - Wikipedia [en.wikipedia.org]
- 8. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling IT-143-B: A Technical Guide to its Origin, Discovery, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, origin, and biological characteristics of the compound IT-143-B. As a rare member of the piericidin class of antibiotics, IT-143-B presents a unique molecular architecture and biological activity profile that warrants detailed investigation for potential therapeutic applications. This document summarizes the key quantitative data, outlines the experimental protocols employed in its initial discovery, and visualizes the fundamental processes and proposed mechanisms of action.
Introduction
IT-143-B is a novel piericidin-group antibiotic discovered in 1996 by a collaborative effort between Taiho Pharmaceutical Co., Ltd. in Japan and the Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences in Beijing.[1] It was isolated from the fermentation broth of a Streptomyces species, designated strain No. A-143, which was originally isolated from a soil sample collected in Beijing, China.[1] As a higher homologue of the piericidin family, IT-143-B exhibits notable activity against specific fungi, Gram-positive bacteria, and carcinoma cells, suggesting a broad spectrum of potential biological effects.[1]
Discovery and Isolation
The discovery of IT-143-B was the result of a screening program for new antibiotics from actinomycetes. The producing organism, Streptomyces sp. No. A-143, was identified based on its cultural and physiological characteristics.
Experimental Protocols: Isolation and Purification
The isolation and purification of IT-143-B were conducted as follows:
-
Fermentation: The Streptomyces sp. No. A-143 was cultured in a jar fermentor containing a suitable medium. The fermentation broth was then harvested for extraction.
-
Solvent Extraction: The harvested broth was extracted with ethyl acetate. The organic solvent layer, containing the active compounds, was then concentrated under reduced pressure to yield an oily residue.
-
Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel. The column was eluted with a step-wise gradient of chloroform and methanol.
-
Fraction Collection and Bioassay: The eluate was collected in fractions, and each fraction was tested for its biological activity. The active fractions were pooled and concentrated.
-
Preparative HPLC: The concentrated active fraction was further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. This step successfully separated IT-143-A and IT-143-B.
-
Final Purification: The fractions containing IT-143-B were collected, concentrated, and lyophilized to yield the pure compound as a pale yellow oil.[1]
Physicochemical Properties
IT-143-B is characterized as a pale yellow oil with the molecular formula C28H41NO4, as determined by high-resolution electron impact mass spectrometry (HREI-MS).[1] A summary of its physicochemical properties is provided in the table below.
| Property | Value |
| Appearance | Pale Yellow Oil |
| Molecular Formula | C28H41NO4 |
| Molecular Weight | 455.63 g/mol |
| UV λmax (MeOH) | 237, 313 nm |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| CAS Number | 183485-34-9 |
| Table 1: Physicochemical properties of IT-143-B. |
Structural Elucidation
The structure of IT-143-B was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. These analyses revealed a substituted pyridine ring attached to a long, polyketide-derived side chain, which is characteristic of the piericidin family of natural products.
Biological Activity
IT-143-B has demonstrated a range of biological activities, including antifungal, antibacterial, and cytotoxic effects. The minimum inhibitory concentrations (MICs) against various microorganisms and the cytotoxic activity against KB carcinoma cells are summarized in the following table.
| Organism/Cell Line | Activity (MIC or IC50) |
| Aspergillus fumigatus | 25 µg/ml |
| Micrococcus luteus | 3.13 µg/ml |
| KB Carcinoma Cells | 1.5 µg/ml |
| Table 2: Biological activities of IT-143-B. |
Proposed Mechanism of Action
While the specific signaling pathways affected by IT-143-B have not been empirically determined, its structural similarity to other piericidins strongly suggests a similar mechanism of action. Piericidins are well-documented inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).
By binding to Complex I, piericidins block the transfer of electrons from NADH to coenzyme Q (ubiquinone). This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The disruption of cellular respiration and the subsequent decrease in ATP production can lead to a cascade of downstream effects, including the generation of reactive oxygen species (ROS), induction of apoptosis, and ultimately, cell death. This proposed mechanism is consistent with the observed antifungal, antibacterial, and cytotoxic activities of IT-143-B.
References
An In-depth Technical Guide to the Mechanism of Action of Piericidin-Group Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of piericidin-group antibiotics, a class of natural products known for their potent inhibitory effects on mitochondrial Complex I. The information presented herein is intended to support research and development efforts in oncology, microbiology, and neurodegenerative diseases.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
Piericidin-group antibiotics exert their primary biological effects by potently and specifically inhibiting the activity of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is the first and largest complex of the electron transport chain (ETC) located in the inner mitochondrial membrane.
Key aspects of the mechanism include:
-
Competitive Inhibition at the Ubiquinone-Binding Site: Piericidins are structural analogs of the native substrate, ubiquinone (Coenzyme Q10). They competitively bind to the ubiquinone-binding pocket within Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the entire electron flow through the ETC.[1]
-
Disruption of the Proton Motive Force: The inhibition of electron transport by piericidins prevents the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I. This leads to a dissipation of the proton motive force, which is essential for ATP synthesis by ATP synthase (Complex V).
-
Induction of Oxidative Stress: Inhibition of Complex I can lead to the leakage of electrons from the iron-sulfur clusters upstream of the blockade, resulting in the formation of superoxide radicals and other reactive oxygen species (ROS).[2][3] This increase in oxidative stress can damage cellular components and trigger apoptotic pathways.
-
Metabolic Reprogramming: By inhibiting oxidative phosphorylation, piericidins force cells to rely more heavily on glycolysis for ATP production. This metabolic shift can be detrimental to cancer cells that are highly dependent on mitochondrial respiration.
Signaling Pathway of Piericidin-Induced Cellular Effects
The following diagram illustrates the signaling cascade initiated by piericidin binding to Mitochondrial Complex I.
Caption: Mechanism of piericidin-induced cytotoxicity via Complex I inhibition.
Quantitative Data: Cytotoxicity of Piericidin-Group Antibiotics
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piericidin derivatives against a panel of human cancer cell lines. This data highlights the potent and, in some cases, selective cytotoxic activity of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piericidin A | Tn5B1-4 | Insect | 0.061 | [4] |
| HepG2 | Liver | 233.97 | [4] | |
| Hek293 | Kidney | 228.96 | [4] | |
| Piericidin L | OS-RC-2 | Kidney | 2.2 | [5] |
| Piericidin M | OS-RC-2 | Kidney | 4.5 | [5] |
| Piericidin N | HL-60 | Leukemia | < 0.1 | [5] |
| Piericidin O | HL-60 | Leukemia | < 0.1 | [5] |
| Piericidin P | HL-60 | Leukemia | < 0.1 | [5] |
| Piericidin Q | HL-60 | Leukemia | < 0.1 | [5] |
| 11-demethyl-glucopiericidin A | ACHN | Kidney | 2.3 | [5] |
| HL-60 | Leukemia | 1.3 | [5] | |
| K562 | Leukemia | 5.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of piericidin-group antibiotics.
Measurement of Mitochondrial Complex I Activity
This protocol describes a colorimetric assay to determine the enzymatic activity of Mitochondrial Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Complex I Assay Buffer
-
NADH
-
Decylubiquinone
-
Complex I Dye
-
Rotenone (Complex I inhibitor control)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial preparation.
-
Reaction Mix Preparation: Prepare a master mix containing Complex I Assay Buffer, Decylubiquinone, and Complex I Dye. For inhibitor control wells, add Rotenone to the master mix.
-
Plate Setup: Add the reaction mix to the wells of a 96-well plate.
-
Sample Addition: Add a standardized amount of isolated mitochondria (e.g., 10-20 µg of protein) to each well.
-
Initiation of Reaction: Add NADH to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of change in absorbance over time (ΔA600/min). The specific activity of Complex I is determined by subtracting the rate of the Rotenone-inhibited sample from the total rate and normalizing to the amount of mitochondrial protein.
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol outlines the use of an extracellular flux analyzer to measure the effect of piericidins on cellular respiration in real-time.
Materials:
-
Cultured cells
-
Cell culture medium
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay plate for the analyzer
-
Piericidin stock solution
-
Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in the assay plate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a low-buffered assay medium and incubate in a CO2-free incubator for 1 hour.
-
Baseline Measurement: Place the assay plate in the extracellular flux analyzer and measure the basal OCR.
-
Compound Injection: Inject the piericidin solution into the wells at the desired concentrations.
-
OCR Measurement after Inhibition: Monitor the OCR in real-time to determine the extent of inhibition by the piericidin.
-
Mitochondrial Stress Test (Optional): Sequentially inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A to assess various parameters of mitochondrial function, such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.
Development of Piericidin-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to piericidin-group antibiotics.[6][7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Piericidin stock solution
-
Cell counting equipment
-
Cryopreservation reagents
Procedure:
-
Initial IC50 Determination: Determine the IC50 of the piericidin on the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Stepwise Dose Escalation: Culture the parental cells in the presence of the piericidin at a concentration below the IC50 (e.g., IC20).
-
Subculture and Dose Increase: Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the concentration of the piericidin in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitoring and Selection: Continuously monitor the cells for signs of toxicity and select for the surviving, proliferating population.
-
IC50 Re-evaluation: Periodically determine the IC50 of the piericidin on the adapting cell population to track the development of resistance.
-
Clonal Selection: Once a significant increase in the IC50 is observed (e.g., >10-fold), perform single-cell cloning to isolate and expand resistant clones.
-
Characterization of Resistant Lines: Characterize the resistant cell lines to investigate the underlying mechanisms of resistance.
Mechanisms of Resistance
While specific mechanisms of resistance to piericidin-group antibiotics are not yet extensively documented, potential mechanisms can be inferred from studies on other Mitochondrial Complex I inhibitors and general cancer drug resistance.
-
Target Alteration: Mutations in the genes encoding subunits of Complex I, particularly those forming the ubiquinone-binding pocket, could reduce the binding affinity of piericidins.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could actively pump piericidins out of the cell, reducing their intracellular concentration.
-
Metabolic Reprogramming: Cancer cells may further upregulate glycolysis and other metabolic pathways to compensate for the loss of mitochondrial ATP production, thereby circumventing the cytotoxic effects of Complex I inhibition.
-
Enhanced Antioxidant Defense: Increased expression of antioxidant enzymes, such as superoxide dismutase and catalase, could mitigate the effects of piericidin-induced oxidative stress.
Experimental Workflow for Investigating Piericidin Resistance
The following diagram outlines a typical workflow for elucidating the mechanisms of acquired resistance to piericidin antibiotics.
Caption: Workflow for investigating mechanisms of piericidin resistance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Streptomyces-Derived Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Streptomyces stands as a cornerstone in the field of natural product discovery, renowned for its unparalleled capacity to produce a vast and diverse array of secondary metabolites. These microorganisms are prolific biofactories, yielding compounds with a wide spectrum of biological activities that have been harnessed for numerous therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of Stre-ptomyces-derived compounds, with a focus on their antibacterial, antifungal, antiviral, anticancer, and immunosuppressive properties. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the bio-activity of selected compounds and visual representations of crucial signaling pathways.
Antibacterial Activity
Streptomyces species are the most significant source of antibiotics discovered to date, producing approximately 80% of all known natural antibiotics.[1] These compounds exhibit a variety of mechanisms of action, primarily targeting essential bacterial processes such as cell wall synthesis, protein synthesis, and nucleic acid replication.[2][3]
Quantitative Data for Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Streptomyces-derived antibacterial compounds against various bacterial pathogens.
| Compound | Producing Organism | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Actinomycin D | Streptomyces actinomycinicus | Staphylococcus aureus | 2 | [4] |
| Dihomo-γ-linolenic acid | Streptomyces actinomycinicus | Methicillin-resistant Staphylococcus aureus (MRSA) | 128 | [4] |
| Crude Extract | Streptomyces sp. PJ85 | MRSA DMST20651, S. aureus ATCC29213, Bacillus subtilis TISTR008 | 2 | [4] |
| Crude Extract | Streptomyces sp. PJ85 | Bacillus cereus TISTR687 | 1 | [4] |
| Crude Extract | Streptomyces sp. PJ85 | Staphylococcus epidermidis TISTR518 | 16 | [4] |
| Crude Extract | Streptomyces kanamyceticus | Escherichia coli ATCC25922 | 20 - 70 | [5] |
| Crude Extract | Streptomyces kanamyceticus | Staphylococcus aureus ATCC25923 | 25 - 70 | [5] |
| Crude Extract | Streptomyces kanamyceticus | Bacillus subtilis ATCC 19659 | 20 - 60 | [5] |
| Novobiocin | Streptomyces niveus | Streptomyces spp. | 8 | |
| Gentamycin | Micromonospora purpurea | Streptomyces spp. | 8 - 32 | |
| Doxycycline | Semi-synthetic | Streptomyces spp. | 32 | |
| Platensimycin | Streptomyces platensis | MRSA, VRE | 0.1 - 0.32 | [6] |
| Platencin | Streptomyces platensis | MRSA, VRE | 0.5 - 3.2 | [6] |
| Lobophorin F | Streptomyces sp. | S. aureus, E. faecalis | 8 | [6] |
| Ursolic acid methyl ester | Streptomyces misakiensis | Multidrug-resistant bacteria | 0.5 (MIC₅₀), 1 (MIC₉₀) | [7] |
| Thiocarbamic acid derivative | Streptomyces coeruleorubidus | Bacteria | 2 (MIC₅₀), 4 (MIC₉₀) | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method for determining the MIC of a test compound.
Materials:
-
96-well microtiter plates (U- or V-bottom)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35 ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will create a gradient of compound concentrations. d. Leave one or more wells with broth only as a negative (sterility) control and one or more wells with broth and bacterial inoculum but no compound as a positive (growth) control.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). c. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:150 of the 0.5 McFarland suspension.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm. The MIC is the well with the lowest compound concentration that has an OD similar to the negative control well.
Signaling Pathway: Bacterial Cell Wall Synthesis
Antifungal Activity
Streptomyces are also a rich source of antifungal agents. These compounds often target the fungal cell membrane, primarily by interacting with ergosterol, a key component of fungal but not mammalian cell membranes. This selective toxicity makes them valuable therapeutic agents.
Quantitative Data for Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected Streptomyces-derived antifungal compounds against various fungal pathogens.
| Compound | Producing Organism | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Amphotericin B | Streptomyces nodosus | Various fungi | 0.25 - 1.0 | |
| Nystatin | Streptomyces noursei | Candida albicans | 1.56 - 6.25 | |
| Crude Extract | Streptomyces kanamyceticus | Candida albicans ATCC 60193 | 20 - 65 | [5] |
| Tetradecamethylcycloheptasiloxane | Streptomyces misakiensis | Multidrug-resistant fungi | 0.5 (MIC₅₀), 1 (MIC₉₀) | [7] |
| Thiocarbamic acid derivative | Streptomyces coeruleorubidus | Fungi | 4 (MIC₅₀), 8 (MIC₉₀) | [7] |
Experimental Workflow: Antifungal Susceptibility Testing
Antiviral Activity
While less common than antibacterial and antifungal agents, a number of potent antiviral compounds have been isolated from Streptomyces. These compounds can interfere with various stages of the viral life cycle, including attachment, entry, replication, and release.
Quantitative Data for Antiviral Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived antiviral compounds.
| Compound/Extract | Producing Organism | Target Virus | IC₅₀ (µg/mL) | Reference(s) |
| Virantmycin | Streptomyces nitrosporeus | Pseudorabies virus (PRV) | <0.02 | [8] |
| Virantmycin D | Streptomyces jiujiangensis | Pseudorabies virus (PRV) | - | [8] |
| Virantmycin E | Streptomyces jiujiangensis | Pseudorabies virus (PRV) | 1.74 | [8] |
| A-503451 A | Streptomyces sp. | Pseudorabies virus (PRV) | 6.46 | [8] |
| Methanolic Extract | Streptomyces sp. KSF 103 | Dengue Virus Type-2 (DENV-2) | 20.3 | [9] |
Signaling Pathway: Influenza Virus Replication Cycle and Antiviral Targets
Anticancer Activity
Streptomyces are a significant source of clinically important anticancer drugs. These compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with DNA replication in cancer cells.
Quantitative Data for Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived anticancer compounds against various cancer cell lines.
| Compound/Extract | Producing Organism | Cancer Cell Line(s) | IC₅₀ (µg/mL) | Reference(s) |
| Doxorubicin | Streptomyces peucetius | Various | Varies | |
| Streptocarbazole A | Streptomyces sp. FMA | HL-60 (leukemia) | 0.67 | [10] |
| Streptocarbazole A | Streptomyces sp. FMA | A549 (lung) | 2.41 | [10] |
| Streptocarbazole A | Streptomyces sp. FMA | HeLa (cervical) | 16.61 | [10] |
| Streptocarbazole B | Streptomyces sp. FMA | HeLa (cervical) | 10.47 | [10] |
| Halichoblelide D | Streptomyces sp. 219807 | HeLa (cervical) | 0.27 | [11] |
| Halichoblelide D | Streptomyces sp. 219807 | MCF-7 (breast) | 0.30 | [11] |
| Elaiophylin | Streptomyces sp. 219807 | HeLa (cervical) | 0.30 | [11] |
| Elaiophylin | Streptomyces sp. 219807 | MCF-7 (breast) | 0.19 | [11] |
| Extract | Streptomyces sp. Y009 | A549 (lung) | 5.614 | [12] |
| Extract | Streptomyces sp. Y009 | HepG2 (liver) | 8.377 | [12] |
| Extract | Streptomyces sp. SS162 | A549 (lung) | 407.38 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration compared to the vehicle control. b. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Immunosuppressive Activity
Certain Streptomyces metabolites have potent immunosuppressive properties and are widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases. These compounds typically target signaling pathways involved in T-cell activation and proliferation.
Quantitative Data for Immunosuppressive Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected Streptomyces-derived immunosuppressive compounds.
| Compound | Producing Organism | Assay | IC₅₀ | Reference(s) |
| Rapamycin (Sirolimus) | Streptomyces hygroscopicus | T-cell proliferation | nM range | [14] |
| Tacrolimus (FK-506) | Streptomyces tsukubaensis | T-cell proliferation | nM range |
Experimental Protocol: In Vitro T-Cell Proliferation Assay
This protocol provides a general framework for assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.
Materials:
-
96-well round-bottom microtiter plates
-
Peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Complete RPMI-1640 medium
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
Test compound stock solution
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
CO₂ incubator (37°C, 5% CO₂)
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation and Labeling (if using proliferation dye): a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol.
-
Assay Setup: a. Seed the labeled or unlabeled cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) in 100 µL of complete medium. b. Add serial dilutions of the test compound to the wells. Include a vehicle control. c. Add the T-cell mitogen (e.g., PHA at 1-5 µg/mL) or anti-CD3/CD28 antibodies to stimulate T-cell proliferation. Include an unstimulated control.
-
Incubation: a. Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Measurement of Proliferation: a. For proliferation dye: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of the dye's fluorescence intensity in daughter cells. b. For [³H]-thymidine incorporation: 18-24 hours before the end of the incubation, add [³H]-thymidine to each well. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of T-cell proliferation for each compound concentration compared to the stimulated control. b. Determine the IC₅₀ value from a dose-response curve.
Signaling Pathway: Rapamycin Inhibition of the PI3K/Akt/mTOR Pathway
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. dovepress.com [dovepress.com]
- 3. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. in vitro MDSC-T cell immunosuppression assay | RE-Place [re-place.be]
- 8. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activities of Streptomyces KSF 103 Methanolic Extracts against Dengue Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Drug Discovery from Microbial Sources: The Unique Mangrove Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. japsonline.com [japsonline.com]
- 14. protocols.io [protocols.io]
143B Osteosarcoma Cell Line: A Comprehensive Technical Guide
The 143B cell line is a cornerstone in osteosarcoma research, providing a robust and reliable in vitro and in vivo model for studying the molecular underpinnings of this aggressive bone cancer. This guide offers an in-depth overview of the 143B cell line's characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological processes.
Core Characteristics
Derived from a bone tumor of a 13-year-old Caucasian female, the 143B cell line is renowned for its high metastatic potential and tumorigenicity.[1][2] These cells are characterized by an adherent growth pattern and are instrumental in studies investigating bone cancer progression, metastasis, and the efficacy of novel therapeutic agents.[1][2] A notable feature of the 143B cell line is its thymidine kinase deficiency (TK-), rendering it resistant to bromodeoxyuridine (BUdR).[3]
Genetic Profile
The 143B cell line harbors several key genetic alterations that contribute to its cancerous phenotype. Notably, it has a homozygous deletion of the CDKN2A gene and homozygous mutations in the TP53 gene (p.Arg156Pro).[4] Additionally, it carries heterozygous mutations in the KRAS oncogene (p.Gly12Ser and p.Ala59Thr).[4] These mutations are pivotal in driving the uncontrolled proliferation and survival of these cells. In some studies, inactivating changes in the TP53 gene, specifically a homozygous missense (R156P) mutation, have been confirmed in the 143B cell line.[5]
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize key quantitative characteristics of the 143B cell line.
| Parameter | Value | Source |
| Doubling Time | ~17.2 - 36 hours | [4][6] |
| Organism | Human (Homo sapiens) | [2] |
| Tissue of Origin | Bone, right femur | [2][4] |
| Disease | Osteosarcoma | [2][3] |
| Age of Donor | 13 years | [1][2] |
| Gender of Donor | Female | [1][2] |
| Ethnicity | Caucasian | [1][2][4] |
| Growth Properties | Adherent | [1][2] |
| Biosafety Level | 1 | [1][2] |
| Culture Condition | Recommendation | Source |
| Initial Seeding Density | 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm² | |
| Subculture Seeding Density | 1.0 x 10⁴ to 3.0 x 10⁴ cells/cm² | [3] |
| Subculture Confluency | Split at 70-80% confluency | [3] |
| Medium Renewal | 2 to 3 times per week |
Experimental Protocols
Detailed methodologies for fundamental experiments involving the 143B cell line are provided below.
Cell Culture and Maintenance
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[1][2]
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA or Accutase[1]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free[1]
-
Cryopreservation medium (complete growth medium with 10% DMSO)[1]
Protocol:
-
Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a 15 ml conical tube containing 8 ml of pre-warmed complete growth medium (DMEM/EMEM + 10% FBS + 1% NEAA). Centrifuge at 300 x g for 3 minutes. Discard the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.[1]
-
Culturing: Transfer the cell suspension to a T25 or T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.[3] Add 1-2.5 ml of Trypsin-EDTA or Accutase and incubate at room temperature for 8-10 minutes, or until cells detach.[1] Neutralize the enzyme with complete growth medium, gently pipette to create a single-cell suspension, and centrifuge at 300 x g for 3 minutes. Resuspend the pellet in fresh medium and seed into new flasks at the recommended density.[1]
-
Cryopreservation: Resuspend the cell pellet in cryopreservation medium at a concentration of 1-2 x 10⁶ cells/ml. Aliquot into cryovials and freeze at -80°C overnight in a controlled-rate freezing container before transferring to liquid nitrogen for long-term storage.
Proliferation Assay (XTT Assay)
Materials:
-
143B cells
-
96-well plates
-
Complete growth medium
-
XTT assay kit
-
Spectrophotometer (ELISA reader)
Protocol:
-
Seed 143B cells into a 96-well plate at a density of 500 cells/well.[7]
-
Incubate for the desired experimental duration (e.g., 72 hours).[7]
-
Add 50 µl of the activated XTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm with a reference wavelength of 650 nm using a spectrophotometer.[7]
Cell Migration Assay (Wound Healing/Scratch Assay)
Materials:
-
143B cells
-
6-well plates
-
Complete growth medium
-
p200 pipette tip
-
Microscope with a camera
Protocol:
-
Seed 143B cells in a 6-well plate and grow to 100% confluence.[8]
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.[8]
-
Wash the wells with PBS to remove detached cells and replace with fresh medium.[8]
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 16, 20, 24, 40, and 44 hours).[8]
-
Measure the area of the wound at each time point to quantify cell migration.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in 143B cell biology and a typical experimental workflow.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. 143B Cells [cytion.com]
- 3. 143B. Culture Collections [culturecollections.org.uk]
- 4. Cellosaurus cell line 143B (CVCL_2270) [cellosaurus.org]
- 5. Modeling phenotypic heterogeneity towards evolutionarily inspired osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Proliferation Assays [bio-protocol.org]
- 8. A novel patient-derived immortalised cell line of myxofibrosarcoma: a tool for preclinical drugs testing and the generation of near-patient models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the 143B Cell Line: Origin and History
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
The 143B cell line, a cornerstone of osteosarcoma research, offers a robust model for investigating cancer biology, metastasis, and novel therapeutic interventions. This guide provides a detailed exploration of its origins, historical development, and key characteristics, supplemented with experimental protocols and pathway diagrams to support its effective use in the laboratory.
Origin and Historical Development
The 143B cell line was established in 1975 by Rhim and his colleagues. It originated from the human osteosarcoma cell line HOS (ATCC® CRL-1543™), which was derived from a primary osteosarcoma of a 13-year-old Caucasian female. The transformation of the parental HOS cell line was achieved through the introduction of the Kirsten murine sarcoma virus (Ki-MSV), which carries the k-ras oncogene. This viral transformation resulted in a cell line with a markedly more aggressive phenotype, including enhanced tumorigenicity and metastatic potential, compared to the parental HOS cells.
A key characteristic of the 143B cell line is its deficiency in thymidine kinase (TK-). This feature makes it particularly useful for certain types of genetic selection studies, such as in the generation of cytoplasmic hybrids (cybrids) through fusion with enucleated cells. This has been instrumental in studying the role of mitochondrial DNA in cancer.
Experimental Protocol: Establishment of the 143B Cell Line
Objective: To transform the HOS human osteosarcoma cell line with Kirsten murine sarcoma virus (Ki-MSV) to establish the 143B cell line.
Materials:
-
HOS cell line (parental)
-
Kirsten murine sarcoma virus (Ki-MSV) stock
-
Eagle's Minimal Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Polybrene
-
Culture flasks and plates
-
Incubator (37°C, 5% CO2)
Generalized Procedure:
-
Cell Culture Preparation: HOS cells were cultured in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Viral Infection:
-
HOS cells were seeded in culture plates and allowed to reach approximately 50-70% confluency.
-
The culture medium was removed and replaced with fresh medium containing Ki-MSV at a specific multiplicity of infection (MOI). Polybrene, a polycation, was likely added to the medium to enhance viral adsorption to the cell membrane.
-
The cells were incubated with the virus for a period of several hours to allow for infection.
-
-
Selection of Transformed Foci:
-
Following infection, the viral medium was replaced with fresh culture medium.
-
The cells were continuously cultured and monitored for the appearance of transformed foci. These foci are characterized by a change in morphology, including rounded, refractile cells that exhibit a loss of contact inhibition and tend to pile up.
-
-
Isolation and Expansion of Clones:
-
Individual transformed foci were isolated using cloning cylinders or by manual scraping.
-
The isolated clones were transferred to new culture vessels and expanded to establish stable cell lines.
-
-
Characterization: The resulting cell lines, including the clone that would become known as 143B, were then characterized for their morphology, growth rate, tumorigenicity in animal models, and the presence of the viral genome. The 143B cell line was identified as a "non-producer," meaning it contained the sarcoma virus genome but did not produce infectious virus particles.
Quantitative Data Summary
The following tables summarize key quantitative data for the 143B cell line, providing a quick reference for experimental planning.
| Patient Demographics | |
| Age | 13 years |
| Gender | Female |
| Ethnicity | Caucasian |
| Disease | Osteosarcoma |
| Cell Line Characteristics | |
| Doubling Time | Approximately 24-36 hours |
| Growth Properties | Adherent |
| Morphology | Mixed |
| Thymidine Kinase (TK) Status | Deficient (TK-) |
| Resistance | Bromodeoxyuridine (BUdR) |
| Genetic Profile | |
| KRAS Mutation | p.Gly12Ser (c.34G>A) & p.Ala59Thr (c.175G>A) |
| TP53 Mutation | p.Arg156Pro (c.467G>C) |
| CDKN2A Deletion | Homozygous Deletion |
Experimental Protocols
Cell Culture and Subculturing
Materials:
-
143B cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimal Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
L-Glutamine
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
Complete Growth Medium:
-
DMEM or EMEM
-
10% FBS
-
2 mM L-Glutamine
-
1% NEAA
-
100 U/mL Penicillin and 100 µg/mL Streptomycin
Protocol:
-
Incubation: Culture 143B cells in a humidified incubator at 37°C with 5% CO2.
-
Medium Renewal: Change the culture medium every 2-3 days.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell layer (e.g., 1-2 mL for a T-75 flask).
-
Incubate at 37°C for 2-5 minutes, or until the cells detach. Observe under a microscope to avoid over-trypsinization.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new culture flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:8 is recommended.
-
Cryopreservation
Materials:
-
Complete growth medium
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cryovials
Cryopreservation Medium:
-
90% complete growth medium
-
10% DMSO
Protocol:
-
Cell Preparation: Harvest cells during the logarithmic growth phase using the subculturing protocol.
-
Cell Counting: Perform a cell count and determine viability (should be >90%).
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C per minute.
-
Long-Term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.
Thawing of Cryopreserved Cells
Materials:
-
Complete growth medium, pre-warmed to 37°C
-
37°C water bath
-
70% ethanol
Protocol:
-
Rapid Thawing: Quickly retrieve a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.
-
Decontamination: Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.
-
Cell Transfer: Transfer the contents of the vial to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a new culture flask.
-
Incubation: Place the flask in a 37°C, 5% CO2 incubator. Change the medium after 24 hours to remove any remaining DMSO and dead cells.
Signaling Pathways and Visualizations
The 143B cell line harbors key mutations in the KRAS, TP53, and CDKN2A genes, which significantly impact cellular signaling and contribute to its cancerous phenotype.
KRAS Signaling Pathway
The activating mutations in the KRAS gene lead to the constitutive activation of the KRAS protein, a small GTPase that acts as a molecular switch in signal transduction. This results in the continuous downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.
A Technical Guide to the Tumorigenicity of 143B Osteosarcoma Cells in Animal Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the use of the 143B human osteosarcoma cell line in animal models. It details the cell line's high tumorigenic and metastatic potential, summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key biological processes and workflows.
In Vivo Tumorigenicity and Metastatic Profile
The 143B cell line is renowned for its aggressive phenotype in vivo, consistently forming tumors and spontaneously metastasizing, particularly to the lungs. This makes it a valuable and widely used model for preclinical osteosarcoma research.[1][2][3] Its tumorigenicity has been demonstrated in various immunocompromised mouse strains, including athymic nude, SCID, NOD/SCID, and NSG mice.[1][4][5][6][7]
Implantation Site Considerations
The choice of implantation site is critical as it influences tumor behavior, the microenvironment, and metastatic potential.
-
Orthotopic (Intratibial) Models: Injection of 143B cells directly into the tibia of a mouse closely mimics the clinical progression of human osteosarcoma.[1][8] This model results in primary bone tumors that exhibit characteristic osteolytic (bone-destroying) lesions and a high rate of spontaneous pulmonary metastasis.[6][9][10] It is considered the more clinically relevant model for studying tumor-bone interaction and the complete metastatic cascade.[11]
-
Subcutaneous Models: Inoculating cells under the skin (typically on the flank) is a technically simpler method that allows for easy and precise monitoring of tumor growth with calipers.[12][13][14] While less physiologically relevant than orthotopic models, 143B subcutaneous xenografts grow rapidly and can also lead to lung metastasis.[2][15] This model is often used for initial efficacy studies of novel therapeutics.[12]
-
Other Models: Intramuscular injections have also been shown to produce primary tumors and subsequent metastases.[2][5] For studying the final stages of cancer spread, experimental metastasis models involving direct intravenous injection of cells are utilized.[16]
Quantitative Tumor Growth and Metastasis Data
The following tables summarize quantitative data from various studies, highlighting the robust and aggressive nature of the 143B cell line in vivo.
Table 1: Tumorigenicity of 143B Cells in Different Xenograft Models
| Animal Strain | Injection Site | No. of Cells Injected | Tumor Take Rate (%) | Time to Palpable Tumor (Days) | Reference |
|---|---|---|---|---|---|
| Athymic Nude | Subcutaneous | Not Specified | 100% (6/6) | 6 ± 1 | [15] |
| Athymic Nude | Orthotopic (Tibia) | 1 x 10⁶ | 100% | ~10-15 | [10][17][18] |
| BALB/c Nude | Subcutaneous | Not Specified | 100% | Not Specified | [19] |
| NOD/SCID | Orthotopic (Tibia) | Not Specified | 100% (8/8) | Not Specified | [6][20] |
| NSG | Subcutaneous / Intramuscular | 3 x 10⁶ | 100% | 11 | [5][7] |
| NSG | Subcutaneous / Intramuscular | 1 x 10⁶ | 0% | N/A | [5][7] |
| SCID | Orthotopic (Tibia) | Not Specified | Not Specified | Pre-metastatic phase ~12 days |[16] |
Table 2: Metastasis Profile of 143B Xenografts
| Animal Strain | Primary Tumor Model | Metastatic Site(s) | Incidence of Metastasis (%) | Time to Metastasis Detection | Reference |
|---|---|---|---|---|---|
| Athymic Nude | Orthotopic (Tibia) | Lung | High | Within 2 weeks | [9][10] |
| Athymic Nude | Orthotopic (Tibia) | Lung | Not Specified | 50-fold higher than MNNG/HOS cells | [1] |
| NOD/SCID | Orthotopic (Tibia) | Lung | 87.5% (7/8) | Not Specified | [6][20] |
| Nude | Intramuscular | Lung, Brain (rare) | High (10/10) | 3-6 weeks post-primary tumor | [2] |
| NSG | Subcutaneous / Intramuscular | Lung | High (with 3x10⁶ cells) | 25 days |[5][7] |
Key Signaling Pathways in 143B Tumorigenesis
Several signaling pathways have been identified as crucial to the tumorigenic and metastatic capabilities of 143B cells.
-
Mitochondrial Apoptosis Pathway: The intrinsic apoptosis pathway is a key target for anti-cancer therapies. Studies have shown that agents like metformin and carbon quantum dots can induce apoptosis in 143B cells by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to cytochrome C release and caspase activation.[21][22][23]
-
CD44 Signaling: CD44 is a cell-surface glycoprotein involved in cell adhesion and migration. Paradoxically, in an orthotopic 143B model, silencing CD44 expression led to larger primary tumors and a significant increase in pulmonary metastases.[4][24] This enhanced malignancy was associated with the reduced expression of the tumor suppressor merlin, suggesting a context-dependent tumor suppressor role for CD44 in this model.[4][24]
-
Matrix Metalloproteinases (MMPs): 143B cells release extracellular vesicles (EVs) containing pro-osteoclastogenic cargo, including MMP-1 and MMP-13.[25] These enzymes degrade the extracellular matrix, a critical step in enabling cancer cell invasion and the formation of metastatic lesions.[25]
-
HEY1 Transcription Factor: Through bioinformatic analysis and experimental validation, the transcription factor HEY1 has been identified as a key gene associated with the highly tumorigenic phenotype of 143B cells.[19] Knockdown of HEY1 was shown to significantly inhibit the tumor-forming ability of 143B cells in vivo.[19]
Visualizations of Key Pathways
References
- 1. An orthotopic model of human osteosarcoma growth and spontaneous pulmonary metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the metastatic phenotype of a panel of established osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of CD44 Gene Expression in Human 143-B Osteosarcoma Cells Promotes Metastasis of Intratibial Tumors in SCID Mice | PLOS One [journals.plos.org]
- 5. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteoblastic and Osteolytic Human Osteosarcomas can be Studied with a new Xenograft Mouse Model Producing Spontaneous Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Intratibial Osteosarcoma Cell Injection to Generate Orthotopic Osteosarcoma and Lung Metastasis Mouse Models [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Biological characterization of preclinical Bioluminescent Osteosarcoma Orthotopic Mouse (BOOM) model: A multi-modality approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. blog.td2inc.com [blog.td2inc.com]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing [frontiersin.org]
- 19. Identification of tumorigenicity-associated genes in osteosarcoma cell lines based on bioinformatic analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The generation and use of animal models of osteosarcoma in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Triggering of Apoptosis in Osteosarcoma 143B Cell Line by Carbon Quantum Dots via the Mitochondrial Apoptotic Signal Pathway - ProQuest [proquest.com]
- 23. e-century.us [e-century.us]
- 24. Silencing of CD44 gene expression in human 143-B osteosarcoma cells promotes metastasis of intratibial tumors in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Extracellular Membrane Vesicles Derived from 143B Osteosarcoma Cells Contain Pro-Osteoclastogenic Cargo: A Novel Communication Mechanism in Osteosarcoma Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IT-143-B in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143-B is a member of the piericidin class of antibiotics, originally isolated from a Streptomyces species.[1] This class of natural products is known for a range of biological activities, including antifungal, antibacterial, and antitumor properties. Structurally, piericidins bear a resemblance to the electron carrier coenzyme Q, which is a key component of their mechanism of action. These application notes provide an overview of the known characteristics of IT-143-B and detailed protocols for its investigation as an antifungal agent.
Chemical Properties:
| Property | Value |
| Class | Piericidin Antibiotic |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO[1] |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
The primary mechanism of action for piericidin antibiotics is the inhibition of the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase). By acting as a competitive inhibitor of ubiquinone, IT-143-B is presumed to block the transfer of electrons from NADH, leading to a disruption of cellular respiration and a subsequent decrease in ATP production. This ultimately results in fungal cell death.
Antifungal Activity
IT-143-B has demonstrated activity against the filamentous fungus Aspergillus fumigatus.[1] To further characterize its antifungal spectrum, it is recommended to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungi.
Table 1: Representative Antifungal Susceptibility Data for IT-143-B (Example)
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | [To Be Determined] | [To Be Determined] |
| Candida albicans | ATCC 90028 | [To Be Determined] | [To Be Determined] |
| Cryptococcus neoformans | ATCC 208821 | [To Be Determined] | [To Be Determined] |
| Fusarium solani | ATCC 36031 | [To Be Determined] | [To Be Determined] |
Cytotoxicity
Preliminary studies have indicated that IT-143-B exhibits activity against KB carcinoma cells.[1] It is crucial to evaluate the cytotoxic potential of any new antifungal candidate against mammalian cell lines to determine its therapeutic index.
Table 2: Representative Cytotoxicity Data for IT-143-B (Example)
| Cell Line | Description | IC₅₀ (µg/mL) |
| KB | Human oral epidermoid carcinoma | [To Be Determined] |
| A549 | Human lung carcinoma | [To Be Determined] |
| HepG2 | Human liver carcinoma | [To Be Determined] |
| HEK293 | Human embryonic kidney | [To Be Determined] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Materials:
-
IT-143-B
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (0.165 M)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Preparation of IT-143-B Stock Solution: Dissolve IT-143-B in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Fungal Inoculum:
-
For molds, harvest conidia from a 7-day old culture on potato dextrose agar (PDA) by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Assay Setup:
-
In a 96-well plate, perform a two-fold serial dilution of IT-143-B in RPMI 1640 medium. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of IT-143-B that causes complete inhibition of visible growth. This can be determined visually or by reading the absorbance at 490 nm.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on mammalian cell lines.
Materials:
-
IT-143-B
-
Mammalian cell lines (e.g., KB, A549)
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of IT-143-B in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the IT-143-B dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest IT-143-B concentration).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of IT-143-B that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion
IT-143-B, as a member of the piericidin family, holds promise as an antifungal agent with a likely mechanism of action involving the disruption of mitochondrial respiration. The protocols outlined above provide a framework for the systematic evaluation of its antifungal efficacy and cytotoxic profile. Further research is warranted to fully elucidate its therapeutic potential and to explore its activity against a broader range of fungal pathogens, including resistant strains.
References
Application Notes and Protocols for IT-143-B as an In Vitro Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143-B is a novel antibiotic belonging to the piericidin family, a class of microbial metabolites produced by Streptomyces species. Piericidins are recognized for their broad-spectrum antimicrobial activity. While specific data for IT-143-B is emerging, the information presented here is based on the well-characterized activities of the piericidin class of compounds, particularly Piericidin A. These compounds are known to exhibit significant antibacterial effects through unique mechanisms of action, making IT-143-B a promising candidate for further investigation and development as a novel antibacterial agent.
Proposed Mechanisms of Action
The antibacterial activity of the piericidin class of compounds, and by extension IT-143-B, is believed to be multifactorial, targeting both essential metabolic pathways and virulence factors.
-
Inhibition of the Electron Transport Chain: Piericidins are potent inhibitors of the NADH-ubiquinone oxidoreductase (Complex I) in the bacterial electron transport chain. By blocking this crucial enzyme, IT-143-B is proposed to disrupt cellular respiration, leading to a decrease in ATP production and ultimately, bacterial cell death.
-
Inhibition of the Type III Secretion System (T3SS): In some Gram-negative bacteria, piericidins have been shown to inhibit the Type III Secretion System, a sophisticated molecular syringe used to inject virulence factors into host cells. This anti-virulence mechanism does not directly kill the bacteria but renders them less pathogenic, potentially making them more susceptible to the host's immune system.
Illustrative In Vitro Antibacterial Activity of the Piericidin Class
Disclaimer: The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for Piericidin A, a closely related analogue of IT-143-B, to demonstrate the potential antibacterial spectrum. Actual MIC values for IT-143-B must be determined experimentally.
| Bacterial Species | Gram Stain | Representative MIC Range (µg/mL) for Piericidin A |
| Staphylococcus aureus | Gram-positive | 1 - 8 |
| Streptococcus pneumoniae | Gram-positive | 2 - 16 |
| Enterococcus faecalis | Gram-positive | 4 - 32 |
| Escherichia coli | Gram-negative | 8 - 64 |
| Pseudomonas aeruginosa | Gram-negative | 16 - 128 |
| Klebsiella pneumoniae | Gram-negative | 8 - 64 |
| Yersinia pseudotuberculosis | Gram-negative | 4 - 32 |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the antibacterial properties of IT-143-B.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the lowest concentration of IT-143-B that inhibits the visible growth of a bacterial strain.
Materials:
-
IT-143-B stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (sterile broth)
-
Growth control (broth with inoculum, no compound)
-
Plate reader (optional, for OD600 measurements)
Procedure:
-
Prepare a serial two-fold dilution of IT-143-B in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the standardized bacterial inoculum to each well containing the IT-143-B dilutions and control wells.
-
Include a growth control well (inoculum in broth) and a sterility control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of IT-143-B that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of IT-143-B required to kill a bacterial strain.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or PBS
-
Micropipettes and sterile tips
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of IT-143-B that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Protocol 3: Time-Kill Assay
This assay evaluates the rate at which IT-143-B kills a bacterial population over time.
Materials:
-
IT-143-B at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
MHA plates
-
Sterile saline for dilutions
-
Incubator shaker
Procedure:
-
Prepare flasks with CAMHB containing IT-143-B at the desired concentrations and a no-drug control.
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of IT-143-B.
Protocol 4: Anti-Biofilm Assay
This protocol assesses the ability of IT-143-B to inhibit biofilm formation.
Materials:
-
IT-143-B
-
Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)
-
Bacterial strain known to form biofilms
-
Sterile 96-well flat-bottom tissue culture plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Prepare serial dilutions of IT-143-B in the biofilm-promoting medium in a 96-well plate.
-
Add the bacterial inoculum (adjusted to a starting OD600 of ~0.05) to each well.
-
Include a growth control (bacteria in medium) and a negative control (medium only).
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with sterile PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Quantify the biofilm formation by measuring the absorbance at a wavelength of 570-595 nm.
Visualizations
Caption: Workflow for in vitro antibacterial testing of IT-143-B.
Caption: Proposed dual mechanism of action for IT-143-B.
Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays
A Note on the Target Compound: Publicly available scientific literature does not contain specific information on a compound designated "IT-143-B." The following application notes and protocols have been generated using publicly accessible data for "miR-143," a tumor-suppressing microRNA, and "143D," a selective KRASG12C inhibitor, as illustrative examples of anti-cancer agents. The methodologies described are broadly applicable for assessing the effects of novel therapeutic compounds on cancer cell line viability.
I. Application Notes
Introduction
The evaluation of novel therapeutic agents for their anti-cancer properties is a cornerstone of oncological research and drug development. A primary step in this process involves determining the effect of a compound on cancer cell viability and proliferation. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This document provides detailed protocols for assessing the impact of potential anti-cancer compounds, using miR-143 and the KRASG12C inhibitor 143D as examples, on cancer cell lines. The protocols cover essential assays for determining cell viability (MTT assay) and induction of apoptosis (Annexin V staining).
Mechanism of Action of Exemplary Compounds
-
miR-143: This microRNA functions as a tumor suppressor in various cancers.[1] Its mechanism of action involves the post-transcriptional regulation of several key oncogenes. Notably, miR-143 can directly target KRAS, a critical signaling protein often mutated in cancer.[1][2] By downregulating KRAS, miR-143 inhibits downstream signaling pathways, such as the MEK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2] This impairment of RAS-signaling networks can lead to growth inhibition and apoptosis in cancer cells.[2]
-
143D: This compound is a selective inhibitor of the KRASG12C mutant protein.[3] The KRASG12C mutation is a common driver of various cancers. 143D exhibits its anti-tumor activity by selectively binding to this mutant KRAS protein, thereby inhibiting its downstream signaling.[3] This leads to the downregulation of the KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT pathways.[3] The inhibition of these pathways results in G1-phase cell cycle arrest and the induction of apoptosis in cancer cells harboring the KRASG12C mutation.[3]
Data Presentation: Efficacy of 143D
The following table summarizes the in vitro anti-proliferative activity of the KRASG12C inhibitor 143D across various cancer cell lines.
| Cell Line | Tissue of Origin | KRAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | KRASG12C | 5 |
| NCI-H358 | Lung | KRASG12C | 67 |
| NCI-H1373 | Lung | KRASG12C | Not Specified |
| SW1463 | Colon | KRASG12C | Not Specified |
| Calu-1 | Lung | KRASG12C | Not Specified |
| SW1573 | Lung | KRASG12C | Resistant |
Data extracted from a study on the preclinical efficacy of 143D.[3]
II. Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
MTT Solvent (e.g., acidified isopropanol or DMSO)[5]
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., IT-143-B) in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a vital dye to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cell lines of interest
-
6-well plates or T25 flasks
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the test compound for the specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
III. Visualizations
Signaling Pathways
Caption: Simplified KRAS signaling pathway and points of inhibition.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Logical Relationship: Apoptosis Assay Data Interpretation
Caption: Interpreting Annexin V and PI staining results.
References
- 1. Function of microRNA-143 in different signal pathways in cancer: New insights into cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer Effects of a Chemically Modified miR-143 on Bladder Cancer by Either Systemic or Intravesical Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
protocol for dissolving IT-143-B for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT-143-B is a member of the piericidin class of antibiotics, isolated from a Streptomyces species.[1] It has demonstrated bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and has shown cytotoxic effects against KB carcinoma cells.[1] These application notes provide a detailed protocol for the dissolution of IT-143-B and general guidelines for its use in in vitro experiments.
Physicochemical Properties and Storage
A summary of the known quantitative data for IT-143-B is presented in the table below. It is important to note that while the solvents for dissolution are known, specific quantitative solubility limits (e.g., mg/mL) are not widely published. The information provided for its analogue, Piericidin A, can be used as a guideline.
| Property | Value | Reference |
| Molecular Formula | C28H41NO4 | [1] |
| Molecular Weight | 455.63 g/mol | [1] |
| Purity | >95% by HPLC | [1] |
| Appearance | Pale yellow oil (similar to Piericidin A) | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Sparingly soluble in aqueous solutions. | [1][2] |
| Long-Term Storage | -20°C | [1] |
| Stability | Stable for at least two years when stored as supplied at -20°C (based on Piericidin A). | [1] |
Experimental Protocols
Protocol for Preparation of IT-143-B Stock Solution
This protocol is based on the general procedure for piericidins and should be performed in a sterile environment, such as a laminar flow hood.
Materials:
-
IT-143-B solid
-
Anhydrous ethanol, methanol, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (cell culture grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of IT-143-B to equilibrate to room temperature before opening to prevent condensation.
-
Handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
-
Solvent Selection:
-
Choose a suitable organic solvent from the list of known solubilizing agents (ethanol, methanol, DMF, or DMSO). DMSO is a common choice for preparing stock solutions for cell-based assays due to its high solubilizing capacity and miscibility with aqueous media.
-
-
Dissolution:
-
Aseptically add the desired volume of the chosen solvent to the vial containing the IT-143-B solid to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
To aid dissolution, gently vortex the vial until the solid is completely dissolved.
-
For long-term stability, it is recommended to purge the vial with an inert gas before sealing to minimize oxidation.[1]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
Protocol for Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
IT-143-B stock solution
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line being used.
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the IT-143-B stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).
-
-
Application to Cells:
-
Add the freshly prepared working solutions of IT-143-B to your cell cultures.
-
Based on studies with the analogue Piericidin A, working concentrations for cell-based assays can range from nanomolar to low micromolar. For example, concentrations between 10 nM and 500 nM have been used for piericidins in various cancer cell lines.[3][4] The IC50 for Piericidin A in some cell lines has been determined to be in the nanomolar range (e.g., 0.061 µM).[5]
-
Mandatory Visualizations
Experimental Workflow for IT-143-B Solution Preparation
Caption: Workflow for preparing IT-143-B stock and working solutions.
Proposed Signaling Pathway of IT-143-B
As a member of the piericidin family, IT-143-B is proposed to act as an inhibitor of the mitochondrial electron transport chain. The diagram below illustrates the established mechanism of action for piericidins.
Caption: Proposed mechanism of IT-143-B via Complex I inhibition.
References
Application Notes and Protocols for the Antitumor Potential of IT-143-B and miRNA-143 on Carcinoma Cells
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Matter: Initial searches for the compound "IT-143-B" have revealed it to be a rare piericidin-group antibiotic with reported activity against KB carcinoma cells. However, detailed public-domain information regarding its mechanism of action, quantitative antitumor effects, and specific signaling pathways is limited. To provide a comprehensive and practical resource in line with the user's request for detailed protocols and data, this document will address the available information on IT-143-B and its class of compounds. Furthermore, we will provide a detailed application note and protocol for microRNA-143 (miRNA-143) , a well-researched molecule with significant, extensively documented antitumor potential in various carcinoma cells. This will serve as a thorough and practical guide for researchers interested in molecules designated "143" with relevance to cancer biology.
Part 1: IT-143-B and Piericidin Antibiotics
Introduction to IT-143-B
IT-143-B is a piericidin-class antibiotic isolated from a Streptomyces species. Early studies have indicated its cytotoxic activity against KB carcinoma cells, an epidermoid carcinoma cell line. Piericidins are a family of microbial metabolites known for their structural similarity to coenzyme Q, which allows them to act as inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase). This inhibition disrupts cellular energy metabolism and can lead to cancer cell death.
General Mechanism of Action of Piericidins
The primary antitumor mechanism of piericidins is the inhibition of mitochondrial respiration.[1] This leads to a decrease in intracellular ATP levels, which can trigger apoptosis. Additionally, some piericidins have been shown to inhibit the expression of Glucose-Regulated Protein 78 (GRP78), which can reduce the resistance of tumor cells to stress and promote cell death.[] Some analogues, like Piericidin A, have demonstrated selective cytotoxicity against various cancer cell lines, including multiple myeloma and colorectal cancer, while having minimal effect on normal cells.[] The antitumor effects of piericidins can also be linked to the induction of apoptosis by increasing levels of peroxiredoxin 1 (PRDX1), which in turn reduces reactive oxygen species.[3]
Due to the limited specific data for IT-143-B, the experimental protocols provided in the following sections are based on the well-established methodologies used to study the antitumor effects of novel compounds and are exemplified with data from miRNA-143.
Part 2: Antitumor Potential of miRNA-143 on Carcinoma Cells
Introduction to miRNA-143
microRNA-143 (miR-143) is a small non-coding RNA that functions as a tumor suppressor in a wide range of human cancers.[4][5] Its expression is frequently downregulated in carcinoma cells, and restoration of its levels has been shown to inhibit cancer cell proliferation, migration, and invasion, as well as induce apoptosis.[6][7] miR-143 exerts its effects by post-transcriptionally regulating the expression of several key oncogenes.
Quantitative Data Summary
The following tables summarize the quantitative effects of miRNA-143 on various carcinoma cell lines.
Table 1: Effect of miRNA-143 Mimics on Carcinoma Cell Viability
| Cell Line | Cancer Type | Assay | Effect of miRNA-143 Mimic | Fold Change/Percentage | Reference |
| MCF-7 | Breast Cancer | MTT Assay | Inhibition of cell viability | ~30% reduction | [8] |
| SW480 | Colorectal Cancer | MTT Assay | Inhibition of cell proliferation | Significant reduction | [9] |
| U87 | Glioma | In vivo tumor growth | Reduction in tumor volume | ~50% reduction | [10] |
| ACHN | Renal Cell Carcinoma | Cell Proliferation | Inhibition of cell growth | Significant reduction | [3] |
| TPC-1 | Papillary Thyroid Carcinoma | Cell Proliferation | Inhibition of cell proliferation | Significant reduction | [11] |
Table 2: Effect of miRNA-143 on Apoptosis in Carcinoma Cells
| Cell Line | Cancer Type | Assay | Effect of miRNA-143 Mimic | Percentage of Apoptotic Cells | Reference |
| MB-231 | Breast Cancer | Nuclear Staining | Induction of apoptosis | Not specified | [12] |
| SW480 | Colorectal Cancer | Flow Cytometry | Induction of apoptosis | Significant increase | [13] |
| ACHN | Renal Cell Carcinoma | Flow Cytometry | Induction of apoptosis | Significant increase | [3] |
| OS-RC-2 | Renal Cell Carcinoma | Flow Cytometry | Induction of apoptosis | Significant increase | [14] |
Signaling Pathways Modulated by miRNA-143
miRNA-143 targets multiple oncogenes, thereby inhibiting key signaling pathways that are often dysregulated in cancer. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway.
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Oncogenic mutations in genes like KRAS are common in many cancers, leading to constitutive activation of this pathway.[17] miRNA-143 directly targets and downregulates KRAS and other components of this pathway, such as ERK5 and MAP3K7, leading to the inhibition of downstream signaling and a reduction in cell proliferation.[8][18]
Caption: miRNA-143 inhibits the Ras-Raf-MEK-ERK pathway by targeting Ras.
The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism.[19][20] Its aberrant activation is a hallmark of many cancers. miRNA-143 has been shown to indirectly regulate this pathway by targeting upstream activators or downstream effectors, leading to decreased cell survival and increased apoptosis.
Caption: miRNA-143 can indirectly inhibit the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antitumor potential of a substance like a miRNA-143 mimic.
This protocol describes the transient transfection of synthetic miRNA-143 mimics into carcinoma cells to study their effects.
Caption: Workflow for the transfection of miRNA mimics into carcinoma cells.
Materials:
-
Carcinoma cell line of interest
-
Complete growth medium
-
6-well tissue culture plates
-
Synthetic miRNA-143 mimic and negative control (NC) mimic
-
Transfection reagent (e.g., Lipofectamine™ 2000)[21]
-
Serum-free medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[22]
-
Preparation of Transfection Complexes:
-
For each well, dilute the miRNA-143 mimic or NC mimic to a final concentration of 50-200 nM in serum-free medium.[21][23]
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted miRNA mimic and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the transfection complexes to the cells.
-
Add serum-free medium to the final volume.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 hours.
-
Downstream Analysis: After incubation, harvest the cells for analysis of gene expression, cell viability, or apoptosis.[21]
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Transfected carcinoma cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[25]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.[26]
Materials:
-
Transfected carcinoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the transfected cells, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[27]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[26]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This technique is used to detect changes in the protein expression of miRNA-143 targets (e.g., KRAS, ERK, Akt).[13]
Materials:
-
Transfected carcinoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KRAS, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse transfected cells in RIPA buffer. Quantify protein concentration using a BCA assay.[28]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[30]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[29]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Natural Piericidins as Anti-Renal Cell Carcinoma Agents Targeting Peroxiredoxin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological functions and potential mechanisms of miR‑143‑3p in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MicroRNA-143 expression inhibits the growth and the invasion of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Expression of microRNA-143 is Associated with Favorable Tumor Immune Microenvironment and Better Survival in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Microrna-143/145 Cluster in Tumors: A Matter of Where and When - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 20. cusabio.com [cusabio.com]
- 21. MiRNA transfection [bio-protocol.org]
- 22. abmgood.com [abmgood.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. broadpharm.com [broadpharm.com]
- 25. protocols.io [protocols.io]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cusabio.com [cusabio.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for 143B Cell Line Culture
For Researchers, Scientists, and Drug Development Professionals
The 143B cell line, derived from a human osteosarcoma, is a valuable in vitro model for cancer research, particularly in studies of bone cancer progression, metastasis, and the development of novel therapeutic agents.[1][2] These cells are characterized by their rapid growth, high transfection efficiency, and thymidine kinase deficiency (TK-), making them resistant to 5-bromo-2'-deoxyuridine (BUdR).[1][3] This document provides a comprehensive guide to the culture and maintenance of the 143B cell line.
Cell Line Characteristics
| Characteristic | Description |
| Origin | Human, Caucasian, 13-year-old female |
| Tissue | Bone, right femur; Osteosarcoma |
| Growth Properties | Adherent, epithelial-like morphology[1][4] |
| Key Features | Thymidine kinase deficient (TK-), resistant to BUdR, high metastatic potential.[1][3] |
| Doubling Time | Approximately 36 hours[5] |
| Biosafety Level | BSL-1[4] |
Culture Media and Reagents
Successful culture of the 143B cell line is dependent on the appropriate media and supplements. Two common basal media are used, Dulbecco's Modified Eagle Medium (DMEM) and Eagle's Minimal Essential Medium (EMEM).
| Component | Recommended Formulation |
| Basal Medium | DMEM, high glucose (4.5 g/L), with 4 mM L-Glutamine, 3.7 g/L NaHCO3, and 1.0 mM Sodium Pyruvate[1][6] OR EMEM (EBSS) with 2mM Glutamine.[3] |
| Serum | 10% Fetal Bovine Serum (FBS)[1][3][6] |
| Supplements | 1% Non-Essential Amino Acids (NEAA)[1][3] |
| Optional | 15 µg/ml Bromo-deoxy Uridine (BUdR) for maintaining TK- phenotype.[3] |
| Antibiotics | Penicillin/Streptomycin (optional, e.g., 100 units/ml penicillin, 100 mg/ml streptomycin)[6] |
Cryopreservation Medium: Complete growth medium supplemented with 10% DMSO.[1][7][8]
Experimental Protocols
Receiving and Initial Culture of Frozen Cells
Frozen vials of 143B cells are typically shipped on dry ice and should be immediately transferred to liquid nitrogen storage (vapor phase, below -150°C) upon receipt.[1][4][9]
Figure 1. Initial handling of frozen 143B cells.
Thawing Protocol
Rapid thawing is crucial to maintain cell viability as some cryoprotectants like DMSO are toxic at temperatures above 4°C.
-
Transfer the frozen vial from liquid nitrogen to a 37°C water bath.[1][9]
-
Agitate the vial gently until a small ice crystal remains (approximately 40-60 seconds).[1][9]
-
Disinfect the vial with 70% ethanol before opening in a sterile environment.[1][9]
-
Transfer the cell suspension into a 15 ml centrifuge tube containing at least 8 ml of pre-warmed complete culture medium.[1]
-
Centrifuge the cell suspension at approximately 280-300 x g for 3-10 minutes.[1]
-
Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.[1][9]
-
Transfer the cell suspension to an appropriate culture flask (e.g., T25 or T75). The recommended seeding density is 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[3]
Figure 2. Workflow for thawing 143B cells.
Subculture Protocol
143B cells should be subcultured when they reach 70-80% confluency.[3]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer with a calcium and magnesium-free Phosphate-Buffered Saline (PBS).[1]
-
Add a suitable dissociation reagent, such as 0.25% Trypsin-EDTA or Accutase, to cover the cell monolayer (e.g., 1-2 ml for a T25 flask).[1][3]
-
Incubate at room temperature or 37°C for approximately 8-10 minutes, or until cells detach.[1] Gently tap the flask to aid detachment.
-
Neutralize the trypsin by adding 2-3 times the volume of complete culture medium.[9]
-
Collect the cell suspension and gently pipette to ensure a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Dispense the cell suspension into new culture flasks at the desired split ratio. A split ratio of 1:3 to 1:8 is recommended.[3]
-
Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.
Figure 3. Subculture workflow for 143B cells.
Cryopreservation Protocol
For long-term storage, it is recommended to freeze healthy, actively dividing cells.
-
Follow steps 1-7 of the subculture protocol to obtain a cell pellet.
-
Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) to a final concentration of 1x10⁶ to 1x10⁷ cells/ml.[9]
-
Aliquot the cell suspension into sterile cryovials (e.g., 1 ml per vial).[9]
-
Place the cryovials in a controlled-rate freezing container that cools at approximately -1°C per minute.[8]
-
Place the container in a -80°C freezer for at least 4 hours to overnight.[8][9]
-
Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.[8][9]
Quality Control
Regular quality control is essential to ensure the reliability and reproducibility of experimental results.
-
Mycoplasma Testing: Periodically test cultures for mycoplasma contamination using PCR-based assays or luminescence-based detection methods.[1][2]
-
Authentication: Verify the identity of the cell line using Short Tandem Repeat (STR) profiling.[3]
-
Visual Inspection: Daily microscopic examination of cultures for changes in morphology and signs of contamination (bacterial, fungal, or yeast) is recommended.[1][2]
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. 143B Cells [cytion.com]
- 3. 143B. Culture Collections [culturecollections.org.uk]
- 4. runtogen.com [runtogen.com]
- 5. Cellosaurus cell line 143B (CVCL_2270) [cellosaurus.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Human 143B rho-0#25 Cell Line - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 9. editxor.com [editxor.com]
- 10. Protocol 2: Resuscitation of Frozen Cell Lines for Optimal Viability and Growth [cytion.com]
Troubleshooting & Optimization
IT-143-B degradation and storage issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with IT-143-B. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is IT-143-B and what are its known activities?
IT-143-B is a rare, higher homologue of the piericidin class of antibiotics.[1] It was originally isolated from a Streptomyces sp.[1] and has demonstrated activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells.[1]
Q2: What are the basic chemical properties of IT-143-B?
| Property | Value |
| CAS Number | 183485-34-9[1][2] |
| Molecular Formula | C28H41NO4[1] |
| Molecular Weight | 455.63[1] |
| Purity | >95% by HPLC[1][2] |
Q3: What are the recommended long-term storage conditions for IT-143-B?
For long-term stability, IT-143-B should be stored at -20°C.[1]
Q4: In which solvents is IT-143-B soluble?
IT-143-B is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[1]
Troubleshooting Guide
Issue: Difficulty dissolving IT-143-B.
-
Question: My IT-143-B is not dissolving properly. What should I do?
-
Answer:
-
Ensure you are using one of the recommended solvents: ethanol, methanol, DMF, or DMSO.[1]
-
Gentle warming and vortexing can aid in dissolution.
-
If solubility issues persist, consider preparing a more dilute stock solution.
-
Issue: Potential for Compound Degradation.
-
Question: I am concerned about the stability of IT-143-B in my experimental setup. How can I minimize degradation?
-
Answer:
-
Light and Air Exposure: As with many complex organic molecules, prolonged exposure to light and air can lead to degradation. It is advisable to prepare solutions fresh and store them in amber vials or protect them from light.
-
pH Stability: The stability of IT-143-B across different pH ranges has not been extensively documented. If your experimental buffer is highly acidic or basic, it is recommended to perform a pilot stability study.
-
Freeze-Thaw Cycles: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
-
Experimental Protocols
Currently, there is limited publicly available information on detailed experimental protocols involving IT-143-B. Researchers should refer to the initial isolation and characterization paper for foundational methods:
-
Urakawa A. et al., J. Antibiot. 1996, 49, 1052.[1]
Visualizing Experimental Workflow
Below is a generalized workflow for preparing and using IT-143-B in a cell-based assay.
Caption: A generalized experimental workflow for using IT-143-B.
References
overcoming low solubility of IT-143-B in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IT-143-B, focusing on overcoming its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of IT-143-B?
A1: The exact aqueous solubility of IT-143-B is not well-documented in publicly available literature. However, IT-143-B is a member of the piericidin class of antibiotics, which are known to be hydrophobic.[1] A closely related compound, Piericidin A, is described as "sparingly soluble in aqueous solutions."[2] Therefore, IT-143-B is expected to have very low solubility in water and aqueous buffers.
Q2: In which solvents is IT-143-B soluble?
A2: IT-143-B is soluble in several organic solvents.[1] Preparing a concentrated stock solution in one of these solvents is the first step for its use in most experimental settings.
Q3: My IT-143-B precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue when working with hydrophobic compounds. The final concentration of the organic solvent (like DMSO) in your aqueous medium may be too low to keep IT-143-B dissolved. Here are some troubleshooting steps:
-
Decrease the final concentration of IT-143-B: The compound may be soluble at lower concentrations in your final aqueous solution.
-
Increase the final concentration of the co-solvent: While keeping the co-solvent concentration as low as possible to avoid cellular toxicity, a slight increase might be necessary. It is crucial to have a vehicle control with the same final concentration of the co-solvent in your experiments.
-
Use a different solubilization technique: If simple dilution is not effective, you may need to explore other methods such as the use of surfactants, cyclodextrins, or preparing a nanosuspension.
Q4: What is the mechanism of action of IT-143-B?
A4: While the specific signaling pathways of IT-143-B are not extensively studied, as a piericidin-class antibiotic, it is predicted to act as an inhibitor of the mitochondrial electron transport chain. The closely related Piericidin A is a known potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[3][4] Inhibition of this complex disrupts cellular respiration and can lead to the generation of reactive oxygen species (ROS) and apoptosis.[5]
Troubleshooting Guide
Issue: Precipitation of IT-143-B in Aqueous Solutions
This is the most common issue encountered during experiments with IT-143-B. The following guide provides several approaches to address this problem, ranging from simple to more advanced techniques.
1. Co-solvent System Optimization
The most straightforward approach is to use a water-miscible organic solvent (co-solvent) to first dissolve IT-143-B before diluting it into the aqueous medium.[6]
-
Recommended Co-solvents: DMSO, ethanol, methanol, or DMF.[1]
-
Procedure:
-
Prepare a high-concentration stock solution of IT-143-B in your chosen co-solvent.
-
For your experiment, perform serial dilutions of the stock solution in the same co-solvent to get an intermediate concentration.
-
Add a small volume of the intermediate stock to your aqueous medium with vigorous vortexing or stirring to achieve the final desired concentration.
-
-
Troubleshooting:
-
If precipitation still occurs, try a different co-solvent.
-
Ensure the final concentration of the co-solvent in your aqueous solution is kept to a minimum (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced toxicity. Always include a vehicle control in your experiments.
-
2. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Commonly Used Surfactants: Polysorbates (e.g., Tween® 80), poloxamers (e.g., Pluronic® F-68).
-
Considerations: The choice and concentration of the surfactant must be compatible with your experimental system, as surfactants can have their own biological effects.
3. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Benefit: Cyclodextrins are generally well-tolerated in cell culture and in vivo models.
4. Preparation of a Nanosuspension
A nanosuspension is a colloidal dispersion of sub-micron drug particles. Reducing the particle size increases the surface area, which can lead to a higher dissolution rate. This is a more advanced technique that may require specialized equipment like a sonicator or homogenizer.
Quantitative Data Summary
The following table summarizes the known solubility of IT-143-B in various organic solvents. The aqueous solubility is not quantitatively defined but is known to be very low.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Aqueous Solutions | Very Low / Sparingly Soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of IT-143-B Stock Solution
-
Objective: To prepare a high-concentration stock solution of IT-143-B in an appropriate organic solvent.
-
Materials:
-
IT-143-B powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of IT-143-B powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Objective: To prepare a working solution of IT-143-B in cell culture medium with a final DMSO concentration of ≤ 0.1%.
-
Materials:
-
IT-143-B stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock that is 1000x the final desired concentration (e.g., for a final concentration of 10 µM, prepare a 10 mM intermediate stock).
-
Add 1 µL of the 1000x intermediate stock to 1 mL of pre-warmed cell culture medium.
-
Immediately vortex the solution vigorously for 10-15 seconds to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Prepare a vehicle control by adding 1 µL of DMSO to 1 mL of cell culture medium.
-
Visualizations
Caption: Proposed signaling pathway of IT-143-B.
Caption: Experimental workflow for solubilizing IT-143-B.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. apexbt.com [apexbt.com]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 143B Cell Culture
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage contamination in 143B cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in 143B cell cultures?
The most common contaminants are biological and fall into two main categories: those that are easy to detect (bacteria, fungi, and yeast) and those that are more difficult to identify (mycoplasma, viruses, and cross-contamination with other cell lines).[1][2][3][4] Chemical contaminants, such as impurities in media or reagents, can also affect your cultures.[3][5]
Q2: What are the initial signs of contamination in my 143B cell culture?
Early warning signs include a sudden change in the medium's pH (indicated by a color change), cloudiness or turbidity in the culture medium, reduced cell viability, abnormal growth rates, or unusual cell morphology.[6][7][8] Under a microscope, you might see moving particles between cells (bacteria) or filamentous structures (fungi).[9][10]
Q3: How can I prevent contamination in my 143B cell cultures?
The most effective prevention strategy is strict adherence to aseptic technique.[1][11] This includes working in a certified Class II biosafety cabinet, sterilizing all reagents and equipment, and maintaining good personal hygiene.[11][12] It is also crucial to quarantine and test all new cell lines before introducing them into the main lab and to regularly test established cultures for mycoplasma.[1][2]
Q4: Should I use antibiotics in my 143B culture medium?
Routine use of antibiotics is generally discouraged.[1][3] While they can prevent some bacterial growth, they may also mask low-level contamination, lead to the development of antibiotic-resistant strains, and hide underlying mycoplasma infections.[1][3] Antibiotics can also interfere with cellular processes, potentially affecting experimental results.[3]
Q5: How often should I test my 143B cells for mycoplasma?
Routine screening for mycoplasma is highly recommended.[1] A common schedule is to test cultures every 1 to 2 months.[1] You should also test any new cell lines upon arrival and before incorporating them into your experiments.[1][2]
Q6: How can I be sure my 143B cells are not cross-contaminated with another cell line?
Cross-contamination, where one cell line is overtaken by another, is a serious issue that can invalidate research.[4][13] The only definitive way to confirm the identity of your 143B cells is through cell line authentication, such as Short Tandem Repeat (STR) profiling.[3] Best practices to prevent it include working with only one cell line at a time in the biosafety cabinet, using separate media and reagents for each cell line, and maintaining clear labeling.[1][14]
Troubleshooting Guides
Issue 1: Bacterial Contamination
Q: My 143B culture medium became cloudy and changed color (typically yellow) overnight. Under the microscope, I see tiny moving dots between the cells. What should I do?
A: These are classic signs of bacterial contamination.[2][6][7] Bacteria multiply rapidly in nutrient-rich culture media, leading to a drop in pH (yellow color in phenol red-containing media) and visible turbidity.[2][6]
Immediate Actions:
-
Isolate and Discard: Immediately remove the contaminated flask from the incubator to prevent the spread to other cultures.[9] Do not attempt to salvage the culture unless it is absolutely irreplaceable.[2][9]
-
Decontaminate: Autoclave all contaminated flasks and liquid waste. Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture using 70% ethanol followed by a stronger disinfectant like 10% bleach.[9][14]
-
Review Procedures: Check all reagents (media, serum, buffers) for contamination. Review your aseptic technique to identify potential sources of the breach.[7][15]
Issue 2: Fungal and Yeast Contamination
Q: I see thin, filamentous structures floating in my 143B culture. In another flask, the medium is slightly turbid and I can see small, spherical particles under the microscope. What are these?
A: The filamentous structures are likely mold (a type of fungus), while the spherical or ovoid particles suggest yeast contamination.[3][9] Mold may appear as fuzzy patches on the surface, while yeast will make the medium turbid and may appear as budding particles under magnification.[2][3]
Immediate Actions:
-
Do Not Open: Fungal spores can easily become airborne and spread throughout the lab.[9] Keep the contaminated flask closed.
-
Isolate and Discard: Immediately remove the contaminated flask(s).[9]
-
Thorough Decontamination: Fungal spores are resilient. Disinfect the incubator and biosafety cabinet thoroughly. It is advisable to replace all opened media, reagents, and cell culture filters as a precaution.[9] Check the incubator's water pan, as it can be a source of fungal growth.
Issue 3: Suspected Mycoplasma Contamination
Q: My 143B cells are growing poorly and appear less healthy, but the culture medium is clear and the pH is stable. What could be the issue?
A: This scenario is highly indicative of mycoplasma contamination.[7] Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[2] They typically do not cause turbidity but can significantly alter cell metabolism, growth rate, and gene expression, compromising experimental results.
Recommended Actions:
-
Quarantine: Isolate the suspected cultures immediately to prevent cross-contamination.[1]
-
Test for Mycoplasma: Use a reliable mycoplasma detection method, such as PCR, DNA staining (e.g., Hoechst stain), or a specific ELISA kit, to confirm the contamination.[14]
-
Decide on Action: If the test is positive, the best course of action is to discard the contaminated cells and thaw a fresh, uncontaminated stock.[7] If the cell line is irreplaceable, specialized anti-mycoplasma reagents can be used for treatment, though success is not guaranteed and requires re-testing.[3]
Data Presentation
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Macroscopic Appearance | Microscopic Appearance | pH Change in Medium |
| Bacteria | Rapid turbidity (cloudiness); medium turns yellow.[2][6] | Small, moving rod-shaped or spherical particles between cells.[6][9] | Rapid decrease (acidic).[2] |
| Yeast | Slight turbidity in early stages; medium may turn yellow or pink later.[3][16] | Individual spherical or ovoid particles, sometimes seen budding.[3] | Becomes acidic in later stages.[16] |
| Mold | Visible filamentous (mycelia) growth, often as fuzzy patches on the surface.[2][3] | Thin, multi-branched filaments (hyphae).[3][9] | Can become acidic or alkaline.[3] |
| Mycoplasma | No visible change; medium remains clear.[7][17] | Not visible with a standard light microscope.[2] | Generally no change.[7] |
Table 2: Comparison of Mycoplasma Detection Methods
| Detection Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene).[18] | High sensitivity, specific, and rapid (results within hours).[18][19] | Can be prone to false positives from dead mycoplasma DNA or contamination. |
| DNA Staining (e.g., Hoechst) | A fluorescent dye binds to DNA. Mycoplasma appears as small fluorescent dots outside the cell nuclei.[18] | Relatively fast and inexpensive. Can be performed in-house. | Less sensitive; interpretation can be subjective and difficult for low-level infections.[17] |
| Microbiological Culture | Culture sample on specialized agar to grow mycoplasma colonies. | Considered a "gold standard" for accuracy as it detects viable organisms.[18] | Very slow (takes up to 4 weeks); some mycoplasma species do not grow well in culture.[18][19] |
| ELISA / Enzymatic Assays | Detects mycoplasma-specific antigens or enzymes.[17][18] | Relatively fast and easy to perform. | Sensitivity and specificity can vary between kits. |
Experimental Protocols
Protocol 1: Aseptic Technique for Subculturing 143B Cells
This protocol outlines the critical steps to maintain sterility while passaging adherent 143B cells.
Materials:
-
Culture flask with 70-80% confluent 143B cells
-
Complete growth medium (e.g., EMEM + 10% FBS), pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA solution (e.g., 0.25%), pre-warmed
-
Sterile serological pipettes and pipette aid
-
New sterile culture flasks
-
70% ethanol solution
-
Waste container with disinfectant
Procedure:
-
Prepare the Biosafety Cabinet (BSC): Turn on the BSC blower for at least 10-15 minutes before starting. Wipe the entire inner surface with 70% ethanol and let it air dry.[12][20]
-
Sterilize Materials: Wipe the outside of all media bottles, flasks, and tubes with 70% ethanol before placing them inside the BSC.[11][21] Arrange items to minimize movement and avoid crossing sterile items with non-sterile ones.[12][21]
-
Remove Old Medium: Aspirate the spent culture medium from the flask, being careful not to touch the cell monolayer with the pipette tip.
-
Wash Cells: Gently add PBS to the flask to wash the cell monolayer and remove any residual serum that may inhibit trypsin. Aspirate the PBS.
-
Detach Cells: Add a small volume of pre-warmed Trypsin-EDTA to the flask, just enough to cover the cell monolayer. Incubate at 37°C for about 10 minutes, or until cells detach. Monitor under a microscope to avoid over-trypsinization.
-
Neutralize Trypsin: Add a volume of complete growth medium (containing serum) that is 4-5 times the volume of trypsin used. The serum proteins will inactivate the trypsin. Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer and Dilute: Transfer the cell suspension to a sterile conical tube. Count the cells if necessary. Add the appropriate volume of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. The recommended seeding density for 143B cells is 2.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².
-
Incubate: Place the new flask in a 37°C, 5% CO₂ incubator.
-
Clean Up: Discard all waste in the appropriate containers. Wipe down the BSC with 70% ethanol after work is complete.[20]
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol. Always follow the specific instructions provided with your PCR detection kit.
Materials:
-
Cell culture supernatant or cell lysate sample
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/internal controls)
-
Sterile, nuclease-free PCR tubes
-
Micropipettes and sterile, nuclease-free filter tips
-
Thermal cycler
-
Gel electrophoresis equipment and reagents
Procedure:
-
Sample Preparation: Collect 1 mL of the culture supernatant from a 143B culture that is 70-80% confluent and has been cultured for at least 72 hours. It is recommended to grow cells without antibiotics for at least two weeks prior to testing.[17]
-
Prepare PCR Reaction: In a designated clean area (ideally a separate PCR workstation), prepare the PCR master mix according to the kit's instructions. Include a positive control, a negative control (nuclease-free water), and your test sample(s).
-
Add DNA Template: Add 1-2 µL of your culture supernatant (or prepared DNA sample) to the corresponding PCR tubes containing the master mix.
-
Run PCR: Place the tubes in the thermal cycler and run the amplification program as specified by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze Results: Visualize the PCR products by running them on an agarose gel. A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show this band, and the negative control should not.
Visualizations
Caption: Workflow for preventing contamination in 143B cell culture.
Caption: Decision tree for troubleshooting 143B cell culture contamination.
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 4. novabio.lt [novabio.lt]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. How to recognize bacterial contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 10. goldbio.com [goldbio.com]
- 11. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 14. corning.com [corning.com]
- 15. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. media.tghn.org [media.tghn.org]
- 18. biocompare.com [biocompare.com]
- 19. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 21. google.com [google.com]
Technical Support Center: Managing Slow Growth of 143B Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address slow growth in 143B cell cultures.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to the slow proliferation of 143B cells.
Is your 143B cell culture growing slower than expected?
The typical doubling time for 143B cells is approximately 17 to 36 hours.[1][2] If you are observing a significantly longer doubling time, it is crucial to investigate the potential causes.
Step 1: Initial Assessment of Culture Conditions
Question: Are my basic culture conditions optimal for 143B cells?
Answer: 143B cells, a human osteosarcoma cell line, are known for their relatively rapid growth.[3] Suboptimal conditions can significantly impede their proliferation. First, verify the following critical parameters:
-
Morphology: Healthy 143B cells are adherent and exhibit an epithelial-like morphology.[4] Observe your cells under a microscope. Do they appear stressed, rounded, or detached?
-
Culture Medium: The recommended medium can vary, but commonly used formulations include DMEM/F12 or EMEM.[4][5] Ensure your medium is correctly supplemented.
-
Supplements: Standard supplementation includes 10% Fetal Bovine Serum (FBS) and sometimes 1% Non-Essential Amino Acids (NEAA) and 2mM L-Glutamine.[3][5]
-
Incubation: Maintain a constant temperature of 37°C and a 5% CO₂ atmosphere in a humidified incubator.[5]
| Parameter | Recommended Condition |
| Temperature | 37°C |
| CO₂ Level | 5% |
| Humidity | >95% |
| pH of Medium | 7.2 - 7.4 |
Step 2: Investigate Potential Contamination
Question: Could my 143B culture be contaminated?
Answer: Contamination is a primary cause of poor cell growth.
-
Bacterial and Fungal Contamination: This is often visible as turbidity, a change in medium color (yellow for acidic, purple for alkaline), or visible colonies.[6][7]
-
Mycoplasma Contamination: This is a more insidious issue as it is not visible by standard microscopy and does not cause turbidity.[8][9] Mycoplasma can significantly alter cell metabolism, leading to reduced proliferation and other cellular changes.[10][11][12]
What to do:
-
Visual Inspection: Regularly inspect your cultures for any signs of bacterial or fungal contamination.
-
Mycoplasma Testing: If you suspect slow growth is due to contamination, and there are no visible signs, it is crucial to test for mycoplasma. PCR-based kits are a common and sensitive method for detection.
Step 3: Review Cell Handling and Passaging Techniques
Question: Am I subculturing my 143B cells correctly?
Answer: Improper cell handling can lead to stress and reduced growth.
-
Seeding Density: A suboptimal seeding density can affect growth. Too low a density can lead to a lag in proliferation, while too high a density can lead to premature contact inhibition and nutrient depletion. The recommended seeding density for 143B cells is between 1 x 10⁴ and 3 x 10⁴ cells/cm².[5]
-
Passaging Ratio: A common passage ratio for 143B cells is 1:3 to 1:8 when cultures are 70-80% confluent.[5]
-
Trypsinization: Over-trypsinization can damage cell surface proteins and affect adherence and growth. A typical trypsinization time is around 2 minutes.[4]
-
Cell Viability: Always perform a viability count (e.g., using Trypan Blue) after thawing or passaging to ensure you are seeding a healthy population of cells.
| Parameter | Recommended Value |
| Seeding Density | 1-3 x 10⁴ cells/cm² |
| Passage Ratio | 1:3 to 1:8 |
| Confluency for Passaging | 70-80% |
| Trypsinization Time | ~2 minutes |
Step 4: Evaluate Quality of Reagents
Question: Could my reagents be the source of the problem?
Answer: The quality of your culture medium and supplements is critical.
-
Medium and Supplements: Ensure that your medium, FBS, and other supplements have not expired and have been stored correctly.
-
Serum Quality: FBS is a significant source of growth factors. Lot-to-lot variability can impact cell growth. If you suspect an issue with your FBS, test a new lot.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting slow 143B cell growth.
Frequently Asked Questions (FAQs)
Q1: What is the expected doubling time of 143B cells?
A1: The reported doubling time for 143B cells can vary, but it is generally between 17 and 36 hours.[1][2] One study even reported doubling times as low as 9 hours under optimal conditions.[13]
Q2: My 143B cells look granular and are not attaching well. What could be the cause?
A2: Poor attachment and a granular appearance can be signs of several issues, including mycoplasma contamination, over-trypsinization, or poor quality of the culture vessel surface.[12][14] We recommend testing for mycoplasma and reviewing your passaging protocol.
Q3: Can the passage number of my 143B cells affect their growth rate?
A3: Yes, as with most cell lines, very high passage numbers can lead to cellular senescence, which is characterized by a decreased proliferation rate and changes in morphology. It is good practice to use cells from a low-passage frozen stock for your experiments.
Q4: What are the key signaling pathways that regulate the growth of 143B cells?
A4: Several signaling pathways are crucial for the growth and proliferation of osteosarcoma cells, including the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[15][16][17] Dysregulation of these pathways is common in cancer and can affect cell proliferation.
Signaling Pathways in 143B Cell Growth
Caption: Key signaling pathways regulating 143B cell proliferation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion
Objective: To determine the number and percentage of viable cells in a cell suspension.
Materials:
-
143B cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
-
Pipettes and tips
Procedure:
-
Prepare a single-cell suspension of your 143B cells.
-
In a microcentrifuge tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell concentration and viability:
-
Cell Concentration (cells/mL) = (Average number of viable cells per square) x Dilution factor (2) x 10⁴
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: Cell Proliferation Assessment using Crystal Violet Assay
Objective: To indirectly measure cell proliferation by staining total cellular protein.
Materials:
-
143B cells
-
96-well culture plate
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
10% Acetic Acid
-
Plate reader
Procedure:
-
Seed 143B cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).
-
At each time point, carefully remove the medium.
-
Gently wash the cells twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 50 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well and incubating for 15 minutes with gentle shaking.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of cells.
References
- 1. Cellosaurus cell line 143B (CVCL_2270) [cellosaurus.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. 143B Cells [cytion.com]
- 4. editxor.com [editxor.com]
- 5. 143B. Culture Collections [culturecollections.org.uk]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 12. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 13. Modeling phenotypic heterogeneity towards evolutionarily inspired osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Seeding Density for 143B Cell Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the seeding density of the 143B human osteosarcoma cell line. Accurate cell seeding is critical for experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for the routine culture of 143B cells?
For routine passaging and maintenance, the recommended seeding density for 143B cells typically ranges from 1.0 x 10⁴ to 6.0 x 10⁴ viable cells/cm².[1] ATCC specifically recommends a range of 2.0 x 10⁴ to 6.0 x 10⁴ cells/cm². A common practice is to split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8.[1]
Q2: What is the doubling time of 143B cells?
The reported doubling time for 143B cells varies between studies, with estimates ranging from approximately 17 to 36 hours.[2][3][4] This variability can be influenced by culture conditions, medium formulation, and cell health. It is advisable to determine the doubling time under your specific laboratory conditions.
Q3: At what confluency should I passage my 143B cells?
It is recommended to subculture 143B cells when they reach 70-80% confluency.[1] Allowing the cells to become 100% confluent should be avoided as it can lead to contact inhibition, reduced viability, and altered cellular behavior.[5]
Q4: How does seeding density impact different experimental assays?
Seeding density is a critical parameter that must be optimized for specific applications:
-
Transfection: For transfections, cells are typically plated 18-24 hours prior to the experiment to reach a high confluency, often between 70% and 95%, at the time of transfection.
-
Viability and Proliferation Assays: Lower seeding densities are often required to ensure cells remain in the logarithmic growth phase throughout the experiment. For example, one study used 3,000 to 7,800 cells per well in a 96-well plate for a metabolic assay.[3]
-
Drug Screening: The optimal seeding density ensures that the cell number does not become a limiting factor for detecting cytotoxic or cytostatic effects of a compound.[6]
-
Clonogenic Assays: Very low densities are used in these assays, for instance, 100 cells per well in a 6-well plate, to allow for the growth of individual colonies.[4]
Troubleshooting Guide
Problem: My 143B cells are growing slowly or show low viability after passaging.
-
Possible Cause 1: Subculturing at high confluency. Cells passaged at or near 100% confluency may have already exited the logarithmic growth phase, leading to a longer lag phase or reduced viability after replating.[7]
-
Solution: Passage cells when they are 70-80% confluent to ensure they are actively dividing.[1]
-
-
Possible Cause 2: Old cell stock. Cells that have been in continuous culture for many passages may exhibit slower growth.
-
Solution: Use a fresh vial of low-passage cells from your cryopreserved stock.
-
-
Possible Cause 3: Incorrect cell counting. An inaccurate cell count can lead to seeding at a much lower density than intended.
-
Solution: Ensure the cell suspension is thoroughly mixed before taking a sample for counting. Use a reliable counting method, such as an automated cell counter or a hemocytometer with trypan blue exclusion for viability.
-
Problem: My cells are not distributed evenly, showing patches of high and low confluency.
-
Possible Cause 1: Uneven incubator shelves. A slight incline in the incubator shelf can cause cells to settle unevenly in the culture vessel.[8]
-
Solution: Check that the incubator shelves are perfectly level.
-
-
Possible Cause 2: Improper seeding technique. Failure to properly mix the cells in the medium before and during plating can lead to clumping and uneven distribution.
-
Solution: After adding the cell suspension to the flask or plate, gently rock the vessel in forward-backward and side-to-side motions to ensure an even distribution before placing it in the incubator.
-
-
Possible Cause 3: Issues with the culture vessel surface. Occasionally, batches of flasks or plates may have inconsistencies in their surface treatment, affecting cell attachment.[8]
-
Solution: If the problem persists and other causes are ruled out, try using a different lot number of your culture vessels.
-
Problem: My cells become over-confluent too quickly.
-
Possible Cause: Seeding density is too high. The initial number of cells plated is too high for the intended culture duration.
-
Solution: Reduce the initial seeding density. If you are unsure of the optimal density, perform a seeding density optimization experiment (see protocol below).
-
Quantitative Data Summary
Table 1: Recommended Seeding Densities for Routine Culture & Subculturing
| Source | Recommended Seeding Density (viable cells/cm²) | Notes |
| ATCC (CRL-8303) | 2.0 x 10⁴ - 6.0 x 10⁴ | General maintenance. |
| ATCC (Subculture) | 8.0 x 10³ - 4.0 x 10⁴ | For subculturing. |
| Cytion | 2.0 x 10⁴ | General maintenance.[9] |
| Culture Collections | 1.0 x 10⁴ - 3.0 x 10⁴ | For splitting 70-80% confluent cultures.[1] |
Table 2: Suggested Starting Seeding Densities for Specific Applications
| Application | Culture Vessel | Suggested Seeding Density | Source |
| Proliferation Assay | 96-well plate | 2,000 - 8,000 cells/well | [3][4] |
| Transfection | 6-well plate | Plate to achieve 70-95% confluency in 24h | |
| Clonogenic Assay | 6-well plate | 100 cells/well | [4] |
| Cell Sheet Formation | 12-well plate | 5.0 x 10⁴ cells/well | [10] |
Experimental Protocols
Protocol: Determining Optimal Seeding Density
This experiment is designed to identify the ideal seeding density that keeps 143B cells in the logarithmic (exponential) growth phase for the duration of your planned experiment.
Materials:
-
143B cells in culture
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
24-well plates (or other desired format)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Prepare Cell Suspension: Harvest a sub-confluent (70-80%) culture of 143B cells using standard cell passaging techniques. Create a single-cell suspension in a complete growth medium.
-
Cell Counting: Perform an accurate cell count using a hemocytometer and trypan blue to determine the concentration of viable cells.
-
Serial Dilution & Seeding:
-
Prepare a range of cell densities. For a 24-well plate (surface area ~2 cm²), a good starting range would be 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well.
-
Seed at least three replicate wells for each density. Also include blank wells with medium only for background measurements if using a plate reader-based assay.
-
-
Incubation: Incubate the plates under standard conditions (37°C, 5% CO₂).
-
Data Collection: At set time points (e.g., 24, 48, 72, and 96 hours), determine the cell number in one set of replicate wells for each density. This can be done by:
-
Data Analysis:
-
For each initial seeding density, plot the cell number (or absorbance value) against time (in hours).
-
Identify the seeding densities that result in a consistent, exponential increase in cell number over your desired experimental timeframe (e.g., 48 or 72 hours). Densities that cause the growth curve to plateau too early are too high, as the cells are becoming confluent and exiting the log phase.[6]
-
The optimal seeding density will be the one that allows for robust growth throughout the experiment without reaching confluency.
-
Visual Guides
Caption: Workflow for determining the optimal seeding density for 143B cells.
Caption: A logical guide to troubleshooting poor 143B cell growth.
References
- 1. 143B. Culture Collections [culturecollections.org.uk]
- 2. Cellosaurus cell line 143B (CVCL_2270) [cellosaurus.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. A novel patient-derived immortalised cell line of myxofibrosarcoma: a tool for preclinical drugs testing and the generation of near-patient models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. 143B Cells [cytion.com]
- 10. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
preventing cell clumping in 143B suspension cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cell clumping in 143B suspension cultures.
Troubleshooting Guide: Preventing and Resolving 143B Cell Clumping
Cell clumping in suspension cultures can significantly impact experimental outcomes by hindering nutrient and gas exchange, leading to inaccurate cell counts and affecting downstream applications. This guide provides a systematic approach to troubleshooting and preventing this common issue with 143B osteosarcoma cells.
Problem: 143B cells are forming clumps or aggregates in suspension culture.
Initial Assessment Workflow
Caption: A step-by-step workflow for diagnosing and resolving 143B cell clumping issues.
Detailed Troubleshooting Steps in Q&A Format:
Q1: What are the most common initial checks I should perform if my 143B suspension culture is clumping?
A1: Start by reviewing your basic culture techniques and conditions:
-
Agitation Speed: Ensure your shaker or spinner flask is set to an optimal speed. Insufficient agitation can lead to cells settling and aggregating. For shake flasks, a typical speed is 125-185 rpm.[1]
-
Cell Density: High cell densities can increase the likelihood of cell-to-cell contact and clumping. Try seeding at a lower density (e.g., 3-5 x 10^5 viable cells/mL) and subculture before the density becomes too high.[2]
-
Gentle Handling: Avoid harsh pipetting or centrifugation, which can cause cell lysis. The release of extracellular DNA from dead cells is a primary cause of clumping as it is sticky and traps other cells.[3]
-
Vessel Type: Use flasks designed for suspension culture to prevent cells from adhering to the surface.
Q2: Could the culture medium be the cause of 143B cell clumping?
A2: Yes, the composition of the culture medium plays a crucial role. Consider the following:
-
Serum Concentration: If you are adapting 143B cells to a serum-free medium, a gradual reduction in serum concentration (e.g., from 10% to 5%, then 2%, 1%, 0.5%, and finally 0%) is recommended. A sudden switch can stress the cells and lead to aggregation.[2][3]
-
Calcium and Magnesium: Divalent cations like calcium and magnesium are involved in cell-cell adhesion. Using a calcium and magnesium-free buffer for washing steps can help reduce clumping.
-
Serum-Free Formulations: Not all serum-free media are optimized for every cell line. You may need to test different formulations to find one that supports single-cell suspension of 143B cells.[4]
Q3: How can I optimize my cell dissociation protocol to prevent clumping during subculture?
A3: Improper dissociation of adherent 143B cells before seeding into suspension is a frequent cause of clumping.
-
Enzyme Choice and Concentration: Over-digestion with enzymes like trypsin can damage cell surface proteins and promote aggregation.[3] Consider using a gentler dissociation reagent like TrypLE™ or reducing the trypsin concentration and incubation time.
-
Complete Dissociation: Ensure you have a single-cell suspension before seeding. Incomplete dissociation will lead to clumps in the new culture. Gentle pipetting can help to break up small aggregates.
-
Washing Steps: Wash the cells with a PBS solution lacking calcium and magnesium before and after dissociation to remove residual divalent cations that facilitate cell adhesion.
Q4: Are there any reagents I can add to my culture to prevent clumping?
A4: Yes, several anti-clumping agents are commercially available.
-
Non-Enzymatic Agents: These are typically animal origin-free, chemically defined reagents that can be added directly to the culture medium to reduce cell aggregation.[5][6][7]
-
DNase I: Since a major cause of clumping is the release of DNA from dead cells, adding DNase I to the culture can help to break down the DNA and prevent aggregation. A typical concentration to try is 20-100 µg/ml, but this should be optimized for your specific culture.
-
EDTA: This chelating agent can help to reduce clumping by binding divalent cations like calcium that are necessary for some cell adhesion molecules to function.
Table 1: Commonly Used Anti-Clumping Additives
| Reagent | Working Concentration/Dilution | Notes |
| Commercial Anti-Clumping Agents | 1:100 to 1:1000 dilution | Titration is recommended to find the optimal concentration for 143B cells. May interfere with transfection.[5][6][7] |
| DNase I | 20-100 µg/mL | Add to cultures with significant cell death to digest extracellular DNA. |
| EDTA | 0.5 - 5 mM | Can be included in wash buffers or, at lower concentrations, in the culture medium. |
Frequently Asked Questions (FAQs)
Q: Why are my 143B cells, which are typically adherent, being grown in suspension?
A: Growing adherent cell lines like 143B in suspension offers several advantages, particularly for large-scale applications such as drug screening or protein production. Suspension cultures allow for higher cell yields and easier scale-up compared to traditional adherent cultures.
Q: How do I adapt my adherent 143B cells to suspension culture?
A: A common method is sequential adaptation. This involves gradually reducing the serum concentration in the culture medium over several passages. This allows the cells to adapt to growing without attachment. During this process, it is crucial to monitor cell viability and growth rate. Using flasks designed for suspension culture and gentle agitation is also necessary.
Adaptation Workflow
Caption: A general workflow for adapting adherent 143B cells to a suspension culture.
Q: What are the underlying biological mechanisms that can cause 143B cells to clump?
A: Several signaling pathways and cellular components are involved in cell-cell adhesion and can contribute to clumping in 143B cells:
-
E-cadherin and Catenins: E-cadherin is a key cell adhesion molecule. While its downregulation is often associated with metastasis, its presence can mediate cell-cell adhesion.[8][9] The Wnt/β-catenin signaling pathway plays a dual role in both gene transcription and cell adhesion through β-catenin's interaction with E-cadherin.[10][11][12][13][14]
-
Integrins: These transmembrane receptors mediate cell-extracellular matrix (ECM) and cell-cell interactions.[15][16][17][18] Osteosarcoma cells, including 143B, express integrins like αvβ3 which are involved in adhesion and migration. Integrin activity can be modulated by intracellular signaling, including calcium signaling.
-
Extracellular Matrix (ECM): 143B cells are known to have low ECM deposition.[19] In suspension culture, any secreted ECM components could potentially mediate cell-cell binding.
Signaling Pathways Involved in Cell Adhesion
Caption: A simplified diagram of the Wnt/β-catenin, E-cadherin, and Integrin signaling pathways that can influence 143B cell-cell adhesion.
Q: Can I use mechanical methods to break up clumps?
A: Gentle mechanical disruption, such as repeated pipetting (trituration) with a wide-bore pipette tip, can be effective for breaking up minor clumps. However, excessive force can damage the cells and worsen the problem by releasing more DNA. For persistent or large clumps, enzymatic dissociation followed by washing is a better approach.
Q: Will using an anti-clumping agent affect my downstream experiments?
A: It is possible. Some anti-clumping agents can interfere with certain applications, such as transient transfection using cationic lipids.[5] It is important to check the manufacturer's instructions and, if necessary, remove the anti-clumping agent from the culture before proceeding with sensitive downstream assays. This can often be achieved by centrifuging the cells and resuspending them in a fresh medium without the agent.
References
- 1. sartorius.com [sartorius.com]
- 2. Converting Adherent Cells to Suspension Cells (Serum Dilution) Protocol - Creative Biogene [creative-biogene.com]
- 3. Serum-Free Media (SFM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Serum-free media formulations are cell line-specific and require optimization for microcarrier culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Gibco™ Anti-Clumping Agent | LabMart Limited [labmartgh.com]
- 7. Gibco Anti-Clumping Agent 20 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.co.uk]
- 8. E-cadherin represses anchorage-independent growth in sarcomas through both signaling and mechanical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Balancing cell adhesion and Wnt signaling, the key role of beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. pnas.org [pnas.org]
- 13. Crosstalk Between β-CATENIN-Mediated Cell Adhesion and the WNT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Wnt signaling pathways and cell adhesion [imrpress.com]
- 15. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrin - Wikipedia [en.wikipedia.org]
- 17. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. sinobiological.com [sinobiological.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
Daptomycin: A Comparative Analysis Against Conventional Antibiotics for Gram-Positive Infections
For Researchers, Scientists, and Drug Development Professionals
In the landscape of rising antibiotic resistance, the evaluation of novel antimicrobial agents against established therapies is critical. This guide provides a detailed comparison of Daptomycin, a cyclic lipopeptide antibiotic, with conventional agents like vancomycin and linezolid for the treatment of serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).
Executive Summary
Daptomycin exhibits a unique, rapid, concentration-dependent bactericidal mechanism of action by disrupting the bacterial cell membrane's function.[1] This contrasts with the mechanisms of vancomycin (inhibition of cell wall synthesis) and linezolid (inhibition of protein synthesis). Clinical data suggests that for MRSA bloodstream infections, particularly those with higher vancomycin Minimum Inhibitory Concentrations (MICs), an early switch to daptomycin may be associated with lower mortality.[2][3] In the context of VRE bacteremia, the comparative efficacy of daptomycin and linezolid is the subject of ongoing discussion, with some studies suggesting linezolid may be associated with better outcomes.[4][5]
Data Presentation: Comparative Efficacy
The following tables summarize key in-vitro and clinical outcome data from comparative studies.
Table 1: In-Vitro Activity of Daptomycin and Comparator Agents
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) |
| MRSA | Daptomycin | 0.25 - 0.5 | 0.5 - 1 |
| Vancomycin | 1 | 1 - 2 | |
| VRE (E. faecium) | Daptomycin | 2 - 4 | 4 - 8 |
| Linezolid | 1 - 2 | 2 |
Note: MIC values can vary based on testing methodology and geographic location.
Table 2: Clinical Outcomes of Daptomycin vs. Vancomycin for MRSA Bacteremia
| Outcome | Daptomycin | Vancomycin | Odds Ratio (95% CI) | Key Findings |
| 30-Day Mortality | Lower in early switch | Higher | 0.48 (0.25, 0.92) for switch within 3 days | Early switch to daptomycin is associated with significantly lower 30-day mortality.[6] |
| Clinical Success | Higher | Lower | 2.20 (1.63, 2.96) for VCM MIC >1 µg/mL | Daptomycin is associated with higher treatment success for MRSA bacteremia with elevated vancomycin MICs.[7] |
| Clinical Failure | Lower | Higher | 0.35 (0.18, 0.68) for VCM MIC 1-2 mg/L | Daptomycin use is associated with lower odds of clinical failure in infections with MRSA strains having higher vancomycin MICs.[2] |
Table 3: Clinical Outcomes of Daptomycin vs. Linezolid for VRE Bacteremia
| Outcome | Daptomycin | Linezolid | Odds Ratio (95% CI) | Key Findings |
| Overall Mortality | Higher | Lower | 1.43 (1.09, 1.86) | A meta-analysis suggested higher mortality in patients receiving daptomycin.[4] |
| 30-Day All-Cause Mortality | Higher | Lower | 1.61 (1.08, 2.40) | Another meta-analysis also found significantly higher 30-day mortality with daptomycin.[5] |
| Microbiological Clearance | 100% (high-dose) | 93.8% | Not statistically significant | High-dose daptomycin showed comparable microbiological clearance to linezolid in one study.[8] |
| Clinical Response | 50% (high-dose) | 52% | Not statistically significant | Clinical response rates were similar between high-dose daptomycin and linezolid in a retrospective study.[8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (CLSI Guidelines)
This is a standard method for determining the MIC of an antimicrobial agent.[9]
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared from colonies grown on an appropriate agar medium for 16-24 hours. The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.[10]
-
Antibiotic Preparation: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L, as its activity is calcium-dependent.[11]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a microtiter plate containing the serially diluted antibiotic. The plate is then incubated at 35°C for 16-20 hours.[9]
-
MIC Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Assay
This assay is used to assess the bactericidal activity of an antimicrobial agent over time.[9]
-
Inoculum Preparation: A starting inoculum of approximately 105 to 106 CFU/mL is prepared in a suitable broth medium (e.g., CAMHB with calcium supplementation for daptomycin).[12]
-
Antibiotic Exposure: The antibiotic is added to the bacterial suspension at a specified concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from the test and control tubes, serially diluted in sterile saline, and plated onto appropriate agar plates.[12]
-
Colony Counting: After incubation for 24-48 hours, the number of viable colonies on the plates is counted. The results are expressed as log10 CFU/mL.
-
Data Interpretation: A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity. Synergy between two drugs can be defined as a ≥2-log10 CFU/cm² reduction compared to the most active single agent.[13]
Mandatory Visualization
Caption: Daptomycin's mechanism of action on the bacterial cell membrane.
Caption: Workflow for a bactericidal time-kill assay.
References
- 1. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 2. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis | PLOS One [journals.plos.org]
- 3. Comparative effectiveness of daptomycin versus vancomycin among patients with methicillin-resistant Staphylococcus aureus (MRSA) bloodstream infections: A systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daptomycin versus linezolid for treatment of vancomycin-resistant enterococcal bacteremia: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability of Daptomycin MIC Values for Enterococcus faecium When Measured by Reference Broth Microdilution and Gradient Diffusion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of IT-143-B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antitumor effects of the novel KRASG12C inhibitor, here designated IT-143-B (a likely reference to the recently identified compound 143D), against other selective inhibitors. This analysis is supported by experimental data from preclinical studies.
The compound IT-143-B has emerged as a potent and selective inhibitor of the KRASG12C mutation, a key driver in various cancers. This guide summarizes its efficacy in different cancer cell lines, compares its performance with other KRASG12C inhibitors, and provides detailed experimental methodologies for the cited studies.
Comparative Efficacy of IT-143-B in KRASG12C-Mutant Cell Lines
IT-143-B has demonstrated significant antiproliferative activity against a panel of human cancer cell lines harboring the KRASG12C mutation. Its efficacy is comparable, and in some aspects superior, to other well-characterized KRASG12C inhibitors such as AMG510 (Sotorasib) and MRTX849 (Adagrasib).
| Cell Line | Cancer Type | IT-143-B IC₅₀ (nM) | AMG510 IC₅₀ (nM) | MRTX849 IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 5.1 ± 0.6 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| NCI-H358 | Non-Small Cell Lung Cancer | 6.8 ± 1.1 | - | - |
| NCI-H1373 | Non-Small Cell Lung Cancer | 23.5 ± 2.5 | - | - |
| SW1463 | Colorectal Cancer | 67.2 ± 8.3 | - | - |
| Calu-1 | Non-Small Cell Lung Cancer | 33.6 ± 4.1 | - | - |
| Ba/F3-KRASG12C | Engineered Cell Line | 80.0 ± 19.0 | 12.6 ± 0.7 | 11.1 ± 0.9 |
| Ba/F3-KRASG12D | Engineered Cell Line | >10,000 | 2229.0 ± 470.0 | 2345.0 ± 317.0 |
| Ba/F3-KRAS WT | Engineered Cell Line | >10,000 | 3583.0 ± 137.0 | 3094.0 ± 150.0 |
Data represents the mean ± SD of three independent experiments. IC₅₀ values for AMG510 and MRTX849 in specific cell lines are included where available in the cited literature for direct comparison.[1]
The data clearly indicates that IT-143-B is highly selective for cells with the KRASG12C mutation, showing minimal activity against cells with other KRAS mutations or wild-type KRAS.[1]
Mechanism of Action: Inhibition of KRASG12C Signaling Pathways
IT-143-B exerts its antitumor effects by selectively targeting and inhibiting the KRASG12C mutant protein. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and growth. The two primary pathways affected are the KRAS-RAF-MEK-ERK and the PI3K-AKT pathways.[1]
Treatment with IT-143-B leads to a dose-dependent inhibition of the phosphorylation of downstream effectors such as MEK and ERK in the KRAS-RAF-MEK-ERK pathway, and AKT in the PI3K-AKT pathway.[1] This blockade of signaling ultimately induces cell cycle arrest and apoptosis in KRASG12C-mutant cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of IT-143-B or control vehicle.
-
After 72 hours of incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[2]
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cells are treated with IT-143-B or vehicle control for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[3]
Apoptosis Analysis by Western Blot
Western blotting is employed to detect the expression of key proteins involved in apoptosis.
Protocol:
-
Cells are treated with IT-143-B for 48 hours.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.[4][5] An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis induction.[1]
In Vivo Antitumor Efficacy
In preclinical xenograft models, oral administration of IT-143-B resulted in dose-dependent tumor growth inhibition in mice bearing KRASG12C-mutant tumors. The treatment was well-tolerated with no significant loss of body weight.[1] These findings underscore the potential of IT-143-B as a therapeutic agent for cancers driven by the KRASG12C mutation.
Conclusion
The available preclinical data strongly support the antitumor effects of IT-143-B (143D) in various cancer cell lines harboring the KRASG12C mutation. Its mechanism of action involves the selective inhibition of the KRASG12C oncoprotein, leading to the suppression of downstream signaling pathways, cell cycle arrest, and apoptosis. Comparative data suggests that IT-143-B has a potent and selective profile, positioning it as a promising candidate for further clinical development in the treatment of KRASG12C-mutant cancers.
References
- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Bioactivity of IT-143-B and its Potential Structural Analogs
Disclaimer: Publicly available research on the structural analogs of IT-143-B is currently limited. The compound's scarce availability has historically hindered extensive pharmacological investigation[1]. This guide provides a comprehensive summary of the known bioactivities of IT-143-B and presents a standardized framework for the evaluation of its potential future analogs, including hypothetical data, experimental protocols, and relevant biological pathways for investigation.
Introduction to IT-143-B
IT-143-B is a rare, higher homolog of the piericidin class of antibiotics. It was first isolated from a Streptomyces sp. in 1996[1]. Preliminary studies have demonstrated its bioactivity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and notably, against human KB carcinoma cells, indicating its potential as an anti-cancer agent[1]. Further exploration is necessary to elucidate its mechanism of action and therapeutic potential.
Data Presentation: A Framework for Comparison
The systematic evaluation of structural analogs is crucial for understanding structure-activity relationships (SAR) and optimizing lead compounds. Below is a hypothetical table illustrating how the bioactivity of IT-143-B analogs could be compared. The data presented are for illustrative purposes only and do not represent actual experimental results.
Table 1: Hypothetical Bioactivity Comparison of IT-143-B Analogs
| Compound ID | Structural Modification | IC₅₀ (μM) vs. KB Cells | IC₅₀ (μM) vs. A549 Cells | MIC (μg/mL) vs. M. luteus |
| IT-143-B | (Parent Compound) | 5.2 | 8.1 | 12.5 |
| Analog 1A | Modification at Pyridine Ring | 2.8 | 4.5 | 15.0 |
| Analog 1B | Side Chain Alkylation | 10.5 | 15.3 | 11.2 |
| Analog 1C | Hydroxylation of Side Chain | 4.9 | 7.5 | 25.0 |
| Analog 1D | Esterification of Hydroxyl Group | > 50 | > 50 | 30.1 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration). Lower values indicate higher potency.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to drug discovery research. The following is a generalized protocol for determining the in vitro cytotoxicity of compounds like IT-143-B and its analogs against a cancer cell line.
Protocol: MTT Assay for Cytotoxicity
This protocol is a common colorimetric assay used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[2][3].
1. Materials:
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
- Test compounds (IT-143-B analogs) dissolved in DMSO.
- Human cancer cell line (e.g., KB carcinoma cells).
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- 96-well flat-bottom plates.
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- Microplate reader.
2. Cell Plating:
- Culture and harvest cancer cells during their exponential growth phase.
- Count the cells and adjust the concentration to 5 x 10⁴ cells/mL in complete medium.
- Seed 100 μL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Compound Treatment:
- Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
- After 24 hours of incubation, carefully remove the medium from the wells.
- Add 100 μL of the diluted compounds to the respective wells in triplicate. Include wells for a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
- Incubate the plate for an additional 48-72 hours at 37°C with 5% CO₂.
4. MTT Addition and Incubation:
- Following the treatment period, add 20 μL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[3].
5. Solubilization and Measurement:
- After the MTT incubation, carefully remove the medium from the wells.
- Add 150 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[3].
- Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[3].
6. Data Analysis:
- Calculate the percentage of cell viability using the following formula:
- % Viability = (OD of Treated Cells / OD of Control Cells) x 100
- Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug discovery and molecular biology.
Caption: General workflow for the design, screening, and evaluation of bioactive structural analogs.
As IT-143-B shows activity against carcinoma cells, investigating its influence on apoptosis-related signaling pathways would be a logical next step. The NF-κB pathway is a crucial regulator of cell survival and apoptosis, and its inhibition is a common strategy in cancer therapy. While the specific mechanism of IT-143-B is unknown, the following diagram illustrates a simplified NF-κB signaling pathway that could be a potential target.
Caption: Simplified NF-κB signaling pathway, a potential target for inducing apoptosis in cancer cells.
References
A Comparative Guide to IT-143-B and Other Mitochondrial Inhibitors for Researchers
For Immediate Release
This guide provides a detailed comparison of the mechanism of action of IT-143-B, a novel mitochondrial inhibitor, with other well-established inhibitors targeting mitochondrial respiratory chain complexes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism in diseases such as cancer.
Executive Summary
Mitochondrial inhibitors are a class of compounds that disrupt cellular energy production by targeting the electron transport chain (ETC). IT-143-B, also known as ME-143, has been identified as a potent inhibitor of mitochondrial complex I. This guide presents a comparative analysis of IT-143-B with other notable mitochondrial inhibitors, including Rotenone, Metformin, ME-344, and ONC201, focusing on their mechanisms of action, inhibitory concentrations, and effects on cellular signaling pathways.
Comparative Analysis of Mitochondrial Inhibitors
The following tables summarize the key characteristics and quantitative data for IT-143-B and other selected mitochondrial inhibitors.
Table 1: Overview of Mitochondrial Inhibitors
| Inhibitor | Primary Target(s) | Key Mechanism of Action |
| IT-143-B (ME-143) | Mitochondrial Complex I | Directly inhibits NADH:ubiquinone oxidoreductase activity, leading to reduced mitochondrial respiration.[1][2] |
| Rotenone | Mitochondrial Complex I | Binds to the ubiquinone binding site of Complex I, blocking electron transfer and inducing reactive oxygen species (ROS) production.[3][4] |
| Metformin | Mitochondrial Complex I | Reversibly inhibits Complex I, requiring mitochondrial membrane potential to accumulate in the mitochondria. The exact molecular mechanism is still under debate.[5][6][7] |
| ME-344 | Mitochondrial Complex I & III, HO-1, Tubulin | Inhibits Complex I and to a lesser extent Complex III. Also targets heme oxygenase 1 (HO-1) and inhibits tubulin polymerization.[8] |
| ONC201 | DRD2, ClpP | Primarily antagonizes dopamine receptor D2 (DRD2) and is an allosteric agonist of the mitochondrial protease ClpP, leading to downstream inhibition of oxidative phosphorylation (OXPHOS) and activation of stress response pathways.[9][10][11] |
Table 2: Comparative Efficacy of Mitochondrial Inhibitors on Complex I Activity
| Inhibitor | Cell Line/System | Concentration | % Inhibition of Complex I Activity (relative to control) |
| IT-143-B (ME-143) | Isolated HEK293T mitochondria | Not Specified | 85.7%[2] |
| ME-344 | Isolated HEK293T mitochondria | Not Specified | 71.4%[2] |
| Rotenone | Differentiated SH-SY5Y cells | 1-100 nM | Complete inhibition of ATP-linked respiration[12] |
| Metformin | Isolated Mitochondria | Millimolar (mM) concentrations | Partial inhibition (around 40% of Vmax in intact cells)[5] |
Note: Data is compiled from different studies and direct comparison of potency should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mitochondrial Complex I Activity Assay
This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.
Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
NADH
-
Ubiquinone (or a suitable analog like decylubiquinone)
-
Rotenone (as a specific inhibitor for control measurements)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare isolated mitochondria from cells or tissues of interest.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.
-
To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.
Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The instrument will sequentially inject the compounds and measure the OCR at each stage.
-
Analyze the data to determine the various parameters of mitochondrial respiration.[3][6][7][13]
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).
Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health and function.
Materials:
-
JC-1 dye
-
Cells of interest
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
CCCP (a protonophore used as a positive control for depolarization)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the JC-1 staining solution in cell culture medium.
-
Incubate the cells with the JC-1 staining solution at 37°C.
-
For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence of the cells. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.[1][14][15][16]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action and downstream signaling pathways affected by IT-143-B and other mitochondrial inhibitors.
Caption: Mechanism of action of IT-143-B (ME-143).
Caption: Comparative targeting and downstream effects of mitochondrial inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Use of mitochondrial inhibitors [bio-protocol.org]
- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. agilent.com [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. sciencedaily.com [sciencedaily.com]
- 9. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MEI Pharma Reports Initial Data from Clinical Study Evaluating ME-344 in Combination with Bevacizumab (Avastin®) in Relapsed Metastatic Colorectal Cancer Patients | Lite Strategy [investor.meipharma.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem-agilent.com [chem-agilent.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unraveling the Transcriptomic Landscapes of 143B and MG-63 Osteosarcoma Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of osteosarcoma, the choice of a relevant cell line model is paramount. The 143B and MG-63 cell lines, both derived from human osteosarcoma, are widely utilized in preclinical studies. However, their distinct genetic backgrounds and phenotypic characteristics translate into significant differences in gene expression, which can profoundly influence experimental outcomes. This guide provides a comprehensive comparison of the gene expression profiles of 143B and MG-63 cells, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate model for your research needs.
Key Gene Expression Differences at a Glance
A growing body of research has identified a number of genes that are differentially expressed between 143B and MG-63 cells, reflecting their unique molecular signatures. These differences contribute to their distinct behaviors in terms of metastatic potential, proliferation, and response to therapeutic agents.
| Gene | Higher Expression in | Lower Expression in | Implicated in | Reference |
| PHLDA1 | 143B | MG-63 | Metastasis | [1] |
| c-MYC | MG-63 | 143B (relative to MG-63) | Cell Cycle & Proliferation | [2] |
| MMP-14 | MG-63 | 143B (relative to MG-63) | Invasion & Metastasis | [2] |
| Active β-catenin | 143B | MG-63 | Wnt Signaling & Proliferation | [3][4] |
| KIF21B | 143B and MG-63 (relative to normal osteoblasts) | Normal Osteoblasts | Proliferation & Apoptosis | [5] |
Signaling Pathway Activity: A Tale of Two Cell Lines
The differential gene expression between 143B and MG-63 cells manifests in distinct signaling pathway activities, which are crucial drivers of their cancerous phenotypes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and tumorigenesis. Studies have shown that this pathway is active in both 143B and MG-63 cells, albeit to differing extents. Notably, 143B cells have been reported to exhibit the highest levels of active β-catenin among several osteosarcoma cell lines, suggesting a particularly high level of Wnt pathway activation in this cell line.[3][4] This heightened activity can contribute to the proliferative and potentially metastatic characteristics of 143B cells.
Caption: Wnt/β-catenin signaling pathway, often highly active in osteosarcoma cells like 143B.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is another crucial regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer. Both 143B and MG-63 cells exhibit activity in this pathway. For instance, studies have investigated the effects of PI3K/Akt inhibitors in MG-63 cells, indicating the pathway's role in their survival.[6] Similarly, the expression of KIF21B, a gene implicated in osteosarcoma, has been shown to be regulated by the PI3K/Akt pathway in both 143B and U2-OS cells, suggesting its functional importance in 143B cells as well.[5]
Caption: PI3K/Akt signaling pathway, a key driver of survival and proliferation in 143B and MG-63 cells.
Experimental Protocols
The following provides a generalized overview of the methodologies typically employed for comparative gene expression analysis of 143B and MG-63 cells.
Cell Culture
143B and MG-63 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
RNA Extraction and Quality Control
Total RNA is extracted from cultured cells using TRIzol reagent or commercially available RNA isolation kits according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RNA Integrity Number [RIN] > 7) for downstream applications.[8]
Gene Expression Analysis: Microarray and RNA-Sequencing
Microarray Analysis:
-
cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the 143B and MG-63 cell lines. A fold change and p-value are calculated for each gene.[9]
RNA-Sequencing (RNA-Seq):
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA, and the remaining RNA is fragmented. Adapters are ligated to the RNA fragments, which are then reverse transcribed into cDNA. The cDNA is amplified by PCR to create a sequencing library.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential expression analysis is then performed to identify genes with significant expression changes between the two cell lines.
Caption: A typical experimental workflow for comparing gene expression in 143B and MG-63 cells.
Conclusion
The 143B and MG-63 osteosarcoma cell lines, while both valuable research tools, possess distinct gene expression profiles that drive their unique biological behaviors. The 143B line, with its higher metastatic potential, shows elevated expression of genes like PHLDA1 and exhibits robust Wnt/β-catenin signaling.[1][3][4] In contrast, MG-63 cells are characterized by higher expression of c-MYC and MMP-14, suggesting a different molecular wiring that also contributes to a cancerous phenotype.[2] Understanding these transcriptomic differences is crucial for designing experiments, interpreting results, and ultimately, for developing targeted therapies for osteosarcoma. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in their selection and use of these important cell line models.
References
- 1. Characterization of the metastatic phenotype of a panel of established osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | KIF21B Expression in Osteosarcoma and Its Regulatory Effect on Osteosarcoma Cell Proliferation and Apoptosis Through the PI3K/AKT Pathway [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of microRNA expression in CD133 positive cancer stem‑like cells of human osteosarcoma cell line MG-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GEO Accession viewer [ncbi.nlm.nih.gov]
- 9. Identification of differentially expressed genes in MG63 osteosarcoma cells with drug-resistance by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of IT-143B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of IT-143B, a piericidin-class antibiotic isolated from Streptomyces sp. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Understanding this compound: Key Data
A thorough understanding of the physicochemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C28H41NO4[1] |
| Molecular Weight | 455.63 g/mol [1] |
| Purity | >95% by HPLC[1] |
| Long-Term Storage | -20°C[1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO[1] |
| CAS Number | 183485-34-9 |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to mitigate risks associated with handling potent antibiotics and to ensure compliance with general laboratory safety standards.
It is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines, as regulations may vary.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene recommended).
- Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any aerosols or dust.
2. Waste Categorization and Segregation:
- Treat all this compound waste, including pure compound, stock solutions, and contaminated labware, as hazardous chemical waste.[2]
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
3. Preparing for Disposal:
- Solid Waste (Pure Compound, Contaminated Labware):
- Carefully collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
- The container should be compatible with the solvents used with this compound (e.g., high-density polyethylene).
- Liquid Waste (Stock Solutions, Used Media):
- Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.
- Given its solubility, ensure the container is appropriate for organic solvents such as ethanol, methanol, DMF, or DMSO.[1]
- Do not autoclave liquid waste containing this compound, as this may not effectively degrade the antibiotic and could lead to environmental contamination.[2]
4. Labeling and Storage:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazards (e.g., "Toxic," "Bioactive").
- Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible chemicals.
5. Arranging for Final Disposal:
- Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.
- Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
- Follow all institutional and regulatory procedures for the transfer and documentation of the hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal by authorized personnel.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Protective Measures for Handling IT-143B
For Immediate Implementation: This document provides critical safety and logistical guidance for all personnel handling IT-143B. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent exposure.
Researchers and laboratory professionals working with this compound, a potent chemical agent, must be equipped with the appropriate personal protective equipment (PPE) and follow strict handling and disposal protocols. This guide outlines the necessary precautions to mitigate risks associated with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This is the minimum standard of protection and should be strictly enforced.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Minimizes inhalation of dust or aerosols. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or vapor.
-
Ensure adequate ventilation in the handling area.
-
This compound is supplied as an oil; a stock solution can be prepared by dissolving it in a solvent of choice, which should be purged with an inert gas.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.
Disposal Steps:
-
Segregation: Collect all this compound contaminated waste (e.g., gloves, pipette tips, empty vials) in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
